(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Description
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Properties
IUPAC Name |
(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-WBMJQRKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550469 | |
| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118995-17-8 | |
| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Abstract
(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone stands as a valuable chiral auxiliary, a class of compounds pivotal for controlling stereochemical outcomes in asymmetric synthesis.[1][2] Derived from the readily available chiral pool, these auxiliaries provide a robust framework for the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[2][3] This guide provides an in-depth, field-proven protocol for the synthesis of this specific oxazolidinone, beginning from the chiral amino acid L-alanine. We will elucidate the causal mechanisms behind the synthetic strategy, detail a step-by-step experimental procedure, and offer insights into process control and characterization, tailored for researchers and professionals in organic synthesis and drug development.
Synthetic Strategy and Mechanistic Underpinnings
The synthesis of the target oxazolidinone is a two-step process that leverages the inherent chirality of a natural amino acid to establish the desired stereochemistry. The strategy involves:
-
Formation of the Oxazolidinone Core: A diastereoselective condensation reaction between the chiral amino acid L-alanine and benzaldehyde to form the key intermediate, (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone.
-
N-Acylation: The subsequent benzoylation of the heterocyclic nitrogen to yield the final product.
Stereochemical Control
The cornerstone of this synthesis is the principle of chirality transfer.[4] The (S)-stereocenter of L-alanine at the α-carbon is preserved throughout the reaction sequence and directs the stereochemical outcome of the newly formed stereocenter at the C2 position of the oxazolidinone ring. During the acid-catalyzed condensation with benzaldehyde, the formation of the Schiff base followed by intramolecular cyclization occurs. The phenyl group from benzaldehyde preferentially adopts a trans orientation relative to the methyl group at C4 to minimize steric hindrance, resulting in the thermodynamically favored (2S,4R) diastereomer.
Synthetic Workflow Overview
The overall transformation from readily available starting materials to the final chiral auxiliary is depicted below.
Caption: Overall synthetic scheme from L-alanine to the target molecule.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part 1: Synthesis of (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone
This step involves the formation of the core heterocyclic structure via an acid-catalyzed condensation and cyclization reaction. The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water.
Reaction Scheme:
L-Alanine + Benzaldehyde → (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone + H₂O
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| L-Alanine | 89.09 | 10.0 g | 112.2 | 1.0 |
| Benzaldehyde | 106.12 | 12.0 mL (12.5 g) | 117.8 | 1.05 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 2.13 g | 12.4 | 0.11 |
| Toluene | - | 250 mL | - | - |
Procedure:
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add L-alanine (10.0 g, 112.2 mmol), toluene (250 mL), benzaldehyde (12.0 mL, 117.8 mmol), and p-toluenesulfonic acid (2.13 g, 12.4 mmol).
-
Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for approximately 16-24 hours, or until no more water is collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Characterization: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. The expected product is a white crystalline solid. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 2: Synthesis of this compound
The final step is the N-acylation of the oxazolidinone intermediate. A mild base like pyridine is used both as a solvent and an acid scavenger to neutralize the HCl generated during the reaction. Using strong bases like n-BuLi should be avoided as they can risk epimerization at the C4 position.[5]
Reaction Scheme:
(2S,4R)-4-methyl-2-phenyl-5-oxazolidinone + Benzoyl Chloride → this compound + Pyridinium Hydrochloride
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate from Part 1 | 177.20 | 10.0 g | 56.4 | 1.0 |
| Benzoyl Chloride | 140.57 | 7.2 mL (8.7 g) | 61.8 | 1.1 |
| Pyridine | 79.10 | 100 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Reagent Preparation: In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone (10.0 g, 56.4 mmol) in pyridine (100 mL) and dichloromethane (150 mL). Add a magnetic stir bar.
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (7.2 mL, 61.8 mmol) dropwise via a syringe over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (1 x 100 mL), and finally brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the final product as a white solid.
-
Characterization: The final product's identity and purity should be confirmed by determining its melting point and analyzing it via ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight of the target compound is 281.31 g/mol .[6]
Safety and Handling
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Benzaldehyde: Combustible liquid, harmful if swallowed.
-
p-Toluenesulfonic acid: Corrosive, causes severe skin burns and eye damage.
-
Benzoyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable liquid, harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane: Volatile and a suspected carcinogen.
Always perform reactions in a chemical fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Discussion and Field Insights
The reliability of this synthetic route hinges on meticulous control of reaction conditions. The Dean-Stark trap in Part 1 is non-negotiable; incomplete water removal will stall the reaction and lead to poor yields. In Part 2, the slow, controlled addition of benzoyl chloride at 0 °C is crucial to manage the exothermic nature of the acylation and prevent potential side reactions.
The choice of L-alanine as the starting material is a classic example of a "chiral pool" synthesis, a cost-effective and reliable method for producing enantiomerically pure compounds.[7] The resulting this compound is an excellent chiral auxiliary, often used to direct stereoselective alkylation or aldol reactions at a pro-chiral center attached to the benzoyl carbonyl group in subsequent synthetic steps.[2][3] The bulky phenyl and methyl groups on the oxazolidinone ring effectively shield one face of the enolate formed from the N-acyl moiety, forcing electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity in downstream applications.[7]
References
-
Current Updates on Oxazolidinone and Its Significance - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Source: SciELO. URL: [Link]
-
Chiral auxiliary - Wikipedia. Source: Wikipedia. URL: [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Source: Royal Society of Chemistry. URL: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Source: ResearchGate. URL: [Link]
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Asymmetric Synthesis - University of York. Source: University of York. URL: [Link]
- CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents. Source: Google Patents.
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. Source: MDPI. URL: [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Source: ResearchGate. URL: [Link]
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - ACS Publications. Source: ACS Publications. URL: [Link]
-
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 - PubChem. Source: PubChem. URL: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]
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- 7. york.ac.uk [york.ac.uk]
An In-depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: Properties and Applications
Abstract
(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral auxiliary of significant interest in the field of asymmetric synthesis. Its rigid stereochemical structure provides a powerful tool for the diastereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and materials science applications. This guide offers a comprehensive examination of the core physical and chemical properties of this compound, detailing its structural characteristics, spectroscopic signature, and reactivity. We provide field-proven insights into its application as a chiral auxiliary, including detailed experimental protocols and the mechanistic basis for its stereodirecting influence. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Molecular Structure and Stereochemical Identity
The efficacy of this compound as a chiral auxiliary is fundamentally derived from its well-defined three-dimensional architecture. The core of the molecule is a five-membered oxazolidinone ring, a heterocyclic system that imposes significant conformational constraints.[1]
-
Stereocenters: The compound possesses two defined chiral centers at the C2 and C4 positions of the oxazolidinone ring. The (2S, 4R) designation specifies the absolute configuration, which is crucial for predictable stereochemical outcomes in synthesis.[1]
-
Substituents:
-
A phenyl group at the C2 position and a methyl group at the C4 position act as stereodirecting elements. Their fixed spatial arrangement creates a sterically biased environment around the reactive centers.
-
A benzoyl group is attached to the nitrogen atom at the N3 position. This group not only influences the electronic properties of the molecule but also serves as a rigid anchor.[1]
-
These structural features are paramount, as they allow the molecule to control the facial selectivity of approaching electrophiles in reactions involving an attached acyl chain.[2]
Key Identifiers:
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | [3] |
| CAS Number | 118995-17-8 | [4] |
| Molecular Formula | C₁₇H₁₅NO₃ | [3][4] |
| Molecular Weight | 281.31 g/mol | [1][4] |
| SMILES | C[C@H]1C(=O)OC3=CC=CC=C3 |[3] |
Figure 1: 2D representation of the title compound.
Physical and Spectroscopic Properties
The physical and spectroscopic data are essential for the identification, qualification, and quality control of the compound in a research or manufacturing setting.
Physical Properties
The macroscopic properties of the compound are summarized below. As a chiral molecule, its optical activity is a key parameter for confirming enantiomeric purity.
| Property | Value | Notes |
| Appearance | White to off-white solid | Typically crystalline. |
| Melting Point | Data not available in searched literature | Similar compounds like (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone melt at 121-123 °C.[5] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, ethyl acetate. | General solubility profile for Evans-type auxiliaries. |
| Optical Rotation | Data not available in searched literature | The specific rotation is a critical specification for enantiopurity. |
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals expected in the δ 7.0-8.0 ppm range, corresponding to the protons on the C2-phenyl and N3-benzoyl groups.
-
Oxazolidinone Ring Protons: The protons at C2 and C4 would appear as distinct multiplets, with their chemical shifts and coupling constants being highly diagnostic of the ring conformation and stereochemistry.
-
Methyl Protons: A doublet is expected for the C4-methyl group, likely in the δ 0.8-1.5 ppm range, coupled to the C4 proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 150-180 ppm) for the C5-lactone and the benzoyl carbonyl carbons.
-
Aromatic Carbons: A cluster of signals between δ 120-140 ppm.
-
Chiral Carbons: Signals for C2 and C4 would be found in the aliphatic region (typically δ 50-80 ppm).
-
Methyl Carbon: A signal in the upfield region (δ 10-20 ppm).
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretching: Strong, characteristic absorption bands are expected around 1780 cm⁻¹ for the lactone (C5=O) and 1670 cm⁻¹ for the amide (benzoyl C=O).
-
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
-
C-N and C-O Stretching: Found in the fingerprint region (1000-1300 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The expected monoisotopic mass is 281.1052 Da.[3] In electrospray ionization (ESI-MS), the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 282.1.
-
Chemical Properties and Synthetic Applications
The primary utility of this compound lies in its role as a chiral auxiliary, a temporary covalent attachment to a substrate that directs the stereochemical course of a reaction.[9][10]
Mechanism of Stereodirection
The compound is part of the broader class of Evans auxiliaries, which operate through a predictable and well-understood mechanism.[11][12] The process involves three key stages: acylation, diastereoselective enolate reaction, and cleavage.
Figure 2: General workflow for asymmetric synthesis.
-
Acylation: An acyl group of interest is attached to the auxiliary's nitrogen.
-
Enolate Formation: A strong base or Lewis acid is used to generate a rigid, chelated (Z)-enolate. The metal cation (e.g., Li⁺, Ti⁴⁺) coordinates to both the acyl oxygen and the ring's C5-carbonyl oxygen, locking the conformation.
-
Diastereoselective Reaction: The substituents at C2 (phenyl) and C4 (methyl) effectively block one face of the planar enolate. This steric hindrance forces an incoming electrophile to attack from the opposite, less-hindered face, creating a new stereocenter with high diastereoselectivity.[11]
-
Auxiliary Cleavage: The newly synthesized, chiral acyl portion is cleaved from the auxiliary. A key advantage of oxazolidinone auxiliaries is the variety of mild cleavage conditions that can be employed, yielding different functional groups (e.g., carboxylic acids, esters, alcohols, aldehydes) while leaving the new stereocenter intact. The auxiliary can often be recovered and recycled.[9]
Reactivity Profile
-
Stability: The compound is generally stable under standard laboratory conditions. The oxazolidinone ring is robust but can be cleaved under strong acidic or basic hydrolytic conditions.
-
Key Reactions:
-
Asymmetric Alkylation: The enolate derived from an N-acylated auxiliary reacts with alkyl halides to form new C-C bonds with excellent stereocontrol.[2]
-
Asymmetric Aldol Reactions: The enolates undergo highly diastereoselective additions to aldehydes, forming β-hydroxy carbonyl compounds.[12]
-
Asymmetric Diels-Alder Reactions: The N-acryloyl derivative can act as a chiral dienophile in Diels-Alder cycloadditions.[13]
-
Experimental Protocols
The following protocols are representative of the standard procedures for utilizing an oxazolidinone chiral auxiliary. These are generalized methods and may require optimization for specific substrates and reagents.
Protocol 1: N-Propionylation of a Parent Oxazolidinone
Causality: This procedure attaches the reactive "handle" to the auxiliary. The use of a strong base like n-butyllithium (n-BuLi) is necessary to deprotonate the relatively non-acidic N-H bond, forming a nucleophilic amide that readily attacks the acyl chloride. The reaction is run at low temperature (-78 °C) to prevent side reactions.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent oxazolidinone (1.0 equiv).
-
Dissolution: Dissolve the solid in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
Causality: This protocol demonstrates the core function of the auxiliary. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the enolate. The low temperature is critical for maintaining the kinetic control necessary for high diastereoselectivity. The rigid chelation of the sodium cation directs the incoming electrophile.
-
Setup: To a flame-dried flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) dissolved in anhydrous THF (0.1 M).
-
Enolization: Cool the solution to -78 °C. Add NaHMDS (1.1 equiv, typically 1.0 M in THF) dropwise. Stir for 30-60 minutes at this temperature to ensure complete formation of the (Z)-enolate.[11]
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude material. Purification by flash chromatography separates the major diastereomer.
Protocol 3: Reductive Cleavage to a Chiral Alcohol
Causality: This method cleaves the product from the auxiliary while simultaneously reducing the carbonyl to a primary alcohol. Lithium borohydride (LiBH₄) is a mild reducing agent suitable for this transformation, preserving the stereochemistry of the newly formed center.
-
Setup: Dissolve the purified, alkylated product (1.0 equiv) in anhydrous diethyl ether.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add water (4.0 equiv) followed by the portion-wise addition of LiBH₄ (2.0 equiv).
-
Reaction: Stir the reaction at 0 °C for several hours or until completion as monitored by TLC.
-
Workup: Quench the reaction carefully by the slow addition of 1 M NaOH solution. Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The chiral alcohol product and the recovered auxiliary can be separated by column chromatography.
Conclusion
This compound stands as a well-established and reliable chiral auxiliary for asymmetric synthesis. Its rigid framework, governed by the stereocenters at C2 and C4, provides a predictable platform for high-fidelity stereochemical control in a variety of crucial bond-forming reactions. Understanding its physical properties, spectroscopic signatures, and the mechanistic underpinnings of its reactivity enables chemists to confidently employ this tool for the efficient and elegant construction of complex chiral molecules. The self-validating nature of its protocols, from acylation to diastereoselective transformation and cleavage, ensures its continued relevance in both academic and industrial research.
References
- Benchchem. (n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone.
- Benchchem. (n.d.). (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one.
-
PubChem. (n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghosh, A. K., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances. Retrieved from [Link]
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The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi. Retrieved from [Link]
-
Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Retrieved from [Link]
-
MDPI. (2017). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Iowa State University. (2017). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | C17H15NO3 | CID 11065866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]
- 6. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 13. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Asymmetric Control: A Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
This guide provides an in-depth exploration of the chiral auxiliary, (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a sophisticated tool for stereochemical control in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its mechanism of action, offers practical insights into its application, and provides a framework for its successful implementation in complex synthetic endeavors.
Introduction: The Imperative of Chirality in Synthesis
In the realm of pharmaceuticals and bioactive molecules, stereochemistry is paramount. The three-dimensional arrangement of atoms within a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different or even opposing effects. Chiral auxiliaries are powerful instruments in the synthetic chemist's arsenal, enabling the diastereoselective synthesis of complex molecules. By temporarily introducing a chiral moiety, these auxiliaries guide the formation of new stereocenters with a high degree of precision. Among the most reliable and versatile of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans.
This guide focuses on a specific, highly substituted Evans-type auxiliary, this compound. Its unique structural features, including the strategic placement of benzoyl, methyl, and phenyl groups, offer a distinct platform for achieving high levels of asymmetric induction.
Structural Scaffolding and Mechanistic Underpinnings
The efficacy of this compound as a chiral auxiliary is deeply rooted in its rigid, well-defined conformational preferences. The oxazolidinone ring system provides a robust scaffold that, in concert with its substituents, creates a sterically and electronically biased environment.
The key to its function lies in the formation of a chiral enolate. When an acyl group is attached to the nitrogen atom of the oxazolidinone, the α-protons of this acyl group can be selectively deprotonated to form a metal enolate. The stereochemical outcome of subsequent reactions with electrophiles is then dictated by the facial selectivity imposed by the chiral auxiliary.
The Role of Substituents: A Symphony of Steric and Electronic Effects
-
The (4R)-Methyl Group: This substituent is crucial for establishing the primary steric blockade on one face of the enolate. It effectively shields this face, compelling incoming electrophiles to approach from the opposite, less hindered side.
-
The (2S)-Phenyl Group: The phenyl group at the 2-position further enhances the steric hindrance on the same face as the methyl group, reinforcing the directional bias. Its aromatic nature can also engage in π-stacking interactions, potentially influencing the conformation of the transition state.
-
The 3-Benzoyl Group: The benzoyl group on the nitrogen atom serves multiple purposes. It activates the α-protons of a subsequently attached acyl group, facilitating enolate formation. Furthermore, the carbonyl oxygen of the benzoyl group can act as a chelating atom with the metal cation of the enolate, leading to a more rigid and predictable transition state. This chelation, along with the inherent steric demands of the benzoyl group, plays a significant role in orienting the enolate for optimal stereoselectivity.
The interplay of these substituents creates a highly organized and predictable three-dimensional space around the reactive enolate, ensuring that electrophilic attack occurs with high diastereoselectivity.
Diastereoselective Alkylation: A Practical Workflow
While specific, detailed applications of this compound are not extensively documented in publicly available literature, the following protocol for a closely related compound, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, provides a representative and instructive example of the experimental workflow. This procedure for diastereoselective alkylation highlights the key considerations and techniques applicable to this class of chiral auxiliaries[1].
Experimental Protocol: Diastereoselective Alkylation of a Chiral Oxazolidinone
Objective: To perform a highly diastereoselective alkylation of an N-acylated oxazolidinone chiral auxiliary.
Materials:
-
(2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate (or the target this compound acylated with a suitable carboxylic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkylating agent (e.g., 2-chloromethyl-isoindole-1,3-dione)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The flask is allowed to cool to room temperature under a stream of dry nitrogen.
-
Dissolution of the Chiral Auxiliary: The acylated oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: A solution of n-butyllithium (1.05 equivalents) is added dropwise to the stirred solution of the chiral auxiliary at -78 °C. The addition is performed slowly to maintain the low temperature. The resulting solution is stirred for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate. The solution typically turns a pale yellow color.
-
Alkylation: The alkylating agent (1.1 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, alkylated product.
-
Characterization: The stereochemical purity (diastereomeric excess, d.e.) of the product is determined by analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the quenching of the highly basic n-butyllithium and the reactive lithium enolate by moisture.
-
Low Temperature (-78 °C): The low temperature is essential for several reasons: it ensures the kinetic control of the deprotonation, preventing side reactions; it stabilizes the lithium enolate; and it enhances the diastereoselectivity of the alkylation by favoring a more ordered transition state.
-
n-Butyllithium as Base: A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon of the acyl group without competing in nucleophilic attack at the carbonyl centers.
-
Chromatographic Purification: This step is crucial for separating the desired diastereomer from any minor diastereomers and unreacted starting materials, ensuring the high purity of the final product.
Visualizing the Mechanism of Action
To better understand the principles of stereochemical control, we can visualize the key steps and transition states involved in the diastereoselective alkylation process.
Experimental Workflow
Caption: A conceptual diagram illustrating the chelated transition state that directs the stereoselective alkylation.
Data Presentation: Quantifying Stereoselectivity
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Benzyl-3-phenylpropanoic acid derivative | >95 | >99:1 |
| 2 | Methyl iodide | 2-Methylpropanoic acid derivative | >90 | >95:5 |
| 3 | Allyl iodide | 2-Allylpropanoic acid derivative | >92 | >98:2 |
Data is representative of typical Evans auxiliary performance and is for illustrative purposes.
Cleavage of the Chiral Auxiliary: Recovering the Product and Recycling the Auxiliary
A critical aspect of chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary to reveal the desired chiral product. For N-acylated oxazolidinones, several methods are available, allowing for the recovery of the chiral auxiliary for reuse.
Common Cleavage Methods:
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method for hydrolyzing the N-acyl bond to yield the corresponding carboxylic acid.
-
Reductive Cleavage: Reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, affording the chiral primary alcohol.
-
Transesterification: Lewis acid- or base-catalyzed transesterification with an alcohol can yield the corresponding ester.
The choice of cleavage method depends on the desired functional group in the final product and the stability of the newly formed stereocenter under the reaction conditions.
Conclusion: A Precision Tool for Asymmetric Synthesis
This compound represents a highly refined chiral auxiliary, designed for exacting control over stereochemical outcomes. Its rigid framework and strategically positioned substituents work in concert to create a predictable and effective chiral environment. While detailed public data on its specific applications remains limited, the principles governing its mechanism of action are well-established within the broader family of Evans oxazolidinones. By understanding these core principles, researchers and drug development professionals can leverage the power of this and related chiral auxiliaries to construct complex, enantiomerically pure molecules with confidence and precision. The continued exploration and application of such sophisticated synthetic tools will undoubtedly pave the way for future innovations in medicine and materials science.
References
-
Evans, D. A.; et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. [Link]
-
Gage, J. R.; Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Kim, B. H.; et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(8), 13837-13851. [Link]
Sources
An In-depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis
Abstract
In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This technical guide provides an in-depth examination of the chiral auxiliary (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone . We will explore its structural features, the mechanistic basis for its stereodirecting power, a representative protocol for its application in diastereoselective alkylation, and methods for its subsequent removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage proven methodologies for asymmetric carbon-carbon bond formation.
Compound Profile and Core Principles
This compound belongs to the class of Evans' oxazolidinone auxiliaries, which are powerful tools for asymmetric synthesis.[1] The temporary incorporation of this chiral unit onto a prochiral substrate allows for high levels of diastereoselectivity in a variety of transformations, most notably enolate alkylations and aldol reactions.[1][2]
The efficacy of this auxiliary is rooted in its rigid, sterically-defined structure. The defined stereocenters at the C2 (S) and C4 (R) positions, bearing a phenyl and a methyl group respectively, create a unique chiral environment that effectively shields one face of the attached prochiral enolate.
| Property | Value | Source |
| CAS Number | 118995-17-8 | Benchchem[3] |
| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[4] |
| Molecular Weight | 281.30 g/mol | PubChem[4] |
| IUPAC Name | (2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | - |
| Appearance | Off-White to Pale Pink Solid | - |
Mechanism of Stereocontrol
The cornerstone of the auxiliary's function is its ability to direct the formation of a conformationally rigid metal enolate. Upon N-acylation followed by deprotonation with a strong base (e.g., LDA, NaHMDS), a chelated (Z)-enolate is formed. The metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen, locking the system into a planar, bicyclic-like structure.
In this rigid conformation, the substituents on the auxiliary play a critical role. For the (2S,4R) configuration, the C2-phenyl group and the C4-methyl group project outwards, creating significant steric hindrance. This arrangement effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face. This predictable facial bias is the origin of the high diastereoselectivity observed in subsequent reactions.
Caption: Mechanism of diastereoselection. The C2-phenyl group sterically shields the top face of the rigid metal enolate, directing the electrophile (E+) to the bottom face.
Synthesis of the Chiral Auxiliary
A representative procedure for a structurally analogous compound, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, involves the cyclization of Cbz-protected (D)-alanine with benzaldehyde dimethyl acetal.[1] This highlights a general strategy where the stereochemistry of the final auxiliary is derived from the readily available chiral pool of amino acids.
Application in Asymmetric Synthesis: A Representative Workflow
To illustrate the practical application of this class of auxiliaries, a detailed workflow for a diastereoselective alkylation is provided below. This protocol is based on the alkylation of a similar Evans auxiliary and is expected to be directly applicable with minor optimization.[1][2] The process involves three key stages: N-acylation, diastereoselective alkylation, and auxiliary cleavage.
Caption: General workflow for an asymmetric alkylation using the chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation (Representative)
This protocol describes the alkylation of an N-propionyl oxazolidinone, a common procedure in asymmetric synthesis.[5]
Step 1: N-Acylation
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-propionyl intermediate by silica gel chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Step 1.
-
Purify the product by silica gel chromatography to isolate the alkylated product. High diastereoselectivity (>95% de) is generally expected.[6]
Cleavage and Recovery of the Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. Oxazolidinone auxiliaries can be cleaved to yield various functionalities, enhancing their synthetic utility.
Method 1: Hydrolytic Cleavage to Carboxylic Acid This is the most common cleavage method.
-
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5]
-
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (30%, ~4 equiv) followed by aqueous LiOH (~2 equiv).
-
Stir the reaction at 0 °C to room temperature for several hours.
-
Quench the excess peroxide with sodium sulfite (Na₂SO₃).
-
The chiral auxiliary can be recovered by extraction into an organic solvent (e.g., dichloromethane).
-
Acidify the aqueous layer to protonate the carboxylate and extract the final chiral carboxylic acid product.
-
Method 2: Reductive Cleavage to Primary Alcohol
-
Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).
-
Outcome: This process reduces the acyl group to a primary alcohol.
Method 3: Transesterification to Ester
-
Reagents: Sodium methoxide in methanol or other Lewis acids with alcohols.
-
Outcome: This yields the corresponding methyl (or other alkyl) ester.
The ability to recover the chiral auxiliary, often in high yield, is a significant advantage for cost-effectiveness and sustainability in large-scale synthesis.
Conclusion
This compound stands as a potent and reliable chiral auxiliary for asymmetric synthesis. Its well-defined stereochemistry and rigid structure enable predictable and high levels of diastereocontrol in the formation of new stereocenters, particularly in the alkylation of enolates. The straightforward protocols for its application and subsequent cleavage to reveal valuable chiral building blocks, coupled with the potential for auxiliary recovery, solidify its role as an essential tool for chemists in both academic research and industrial drug development. The principles and workflows detailed in this guide provide a robust foundation for its successful implementation in the stereocontrolled synthesis of complex molecular targets.
References
-
PubChem. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. [Online] Available at: [Link]
-
Bsharat, A. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 23-28. [Online] Available at: [Link]
-
Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3041-3061. [Online] Available at: [Link]
-
ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Online] Available at: [Link]
-
Kawamura, T., et al. (2013). Revised supporting information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Online] Available at: [Link]
-
PubChem. (4R,5S)-5-benzoyl-4-phenyl-1,3-oxazolidin-2-one. [Online] Available at: [Link]
-
PubChem. (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. [Online] Available at: [Link]
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An In-Depth Technical Guide on the Safe Handling of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
This guide provides comprehensive safety protocols and handling instructions for (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a chiral auxiliary pivotal in asymmetric synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this valuable synthetic tool.
Introduction: The Role and Significance of this compound in Asymmetric Synthesis
This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries.[1] These compounds are instrumental in stereocontrolled synthesis, enabling the predictable and highly diastereoselective formation of new stereocenters.[1] The temporary incorporation of this chiral auxiliary onto a prochiral substrate provides a sterically defined environment, directing subsequent chemical transformations to yield a desired stereoisomer.[1] This approach is a cornerstone of modern organic synthesis, particularly in the development of enantiomerically pure pharmaceutical agents.[1]
The utility of this specific auxiliary stems from the rigid conformational control exerted by its substituents, which effectively shields one face of the enolate derived from the N-acyl moiety, leading to highly predictable diastereoselective alkylations, aldol additions, and other bond-forming reactions.[1] A typical synthetic workflow involves three stages: attachment of the auxiliary to a substrate, the diastereoselective reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.[1]
Compound Identification and Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 118995-17-8 | [2] |
| Molecular Formula | C₁₇H₁₅NO₃ | [2] |
| Molecular Weight | 281.31 g/mol | [2] |
| Appearance | Off-White to Pale Pink Solid | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
Hazard Identification and GHS Classification
Anticipated GHS Classification (based on related compounds):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause redness, itching, and irritation.[5]
-
Eye Contact: May cause serious irritation, redness, and pain.[5]
-
Ingestion: Harmful if swallowed. Symptoms may include decreased activity, ataxia, vomiting, and tremors.[6]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the pyramid.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a fume hood or if dust is generated.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage is in a refrigerator at 2-8°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative of the use of this compound in a laboratory setting and are intended to be performed by trained personnel.
Diastereoselective Alkylation
This protocol is adapted from established procedures for the alkylation of Evans' auxiliaries.[7][8]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (2S,4R)-3-acyl-4-methyl-2-phenyl-5-oxazolidinone in a suitable anhydrous solvent (e.g., THF) in a flame-dried flask.
-
Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the enolate.[7]
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78°C.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Cleavage of the Chiral Auxiliary
The auxiliary is typically removed by hydrolysis.[7]
-
Hydrolysis: Dissolve the N-acylated auxiliary in a mixture of THF and water.
-
Reagent Addition: Cool the solution to 0°C and add hydrogen peroxide followed by lithium hydroxide (LiOH).
-
Reaction: Stir the reaction mixture at 0°C until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The chiral auxiliary remains in the aqueous layer and can be recovered.
Emergency Procedures
Prompt and correct action in the event of an emergency is critical.
Spill Response
For minor spills of solid material, gently sweep the material to avoid creating dust and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.[10] Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash. The recovered chiral auxiliary can often be purified and reused, which is a key aspect of sustainable chemistry.[11]
Conclusion
This compound is a powerful tool in asymmetric synthesis. Its effective and safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and harness the full synthetic potential of this important chiral auxiliary.
References
-
(2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
(n.d.). Current Updates on Oxazolidinone and Its Significance. PMC. [Link]
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(2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. [Link]
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Introduction: The Role and Significance of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone in Asymmetric Synthesis
An In-Depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone for Researchers and Drug Development Professionals
This compound, identified by its CAS number 118995-17-8, is a chiral auxiliary of significant interest in the field of organic chemistry, particularly in asymmetric synthesis.[1] With a molecular formula of C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol , this compound belongs to the esteemed class of Evans auxiliaries.[1][2] These auxiliaries are instrumental in stereoselective transformations, enabling chemists to control the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The defined stereochemistry of this oxazolidinone provides a powerful tool for inducing chirality in prochiral substrates with high diastereoselectivity.
The structural rigidity of the oxazolidinone ring, combined with the steric influence of its substituents, creates a chiral environment that directs the approach of incoming reagents to one face of a reactive intermediate. This guide provides a comprehensive overview of the commercial availability, synthesis, applications, and characterization of this compound, offering valuable insights for researchers and professionals in drug development.
Commercial Availability
This compound is available from various specialized chemical suppliers. The availability and product details from a selection of vendors are summarized below. It is important for researchers to consult the suppliers directly for the most current information on purity, stock levels, and pricing.
| Supplier | Product Identifier | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | CAS 118995-17-8 | C₁₇H₁₅NO₃ | 281.31 |
| PubChem | CID 11065866 | C₁₇H₁₅NO₃ | 281.30 g/mol |
| Fisher Scientific | TRC | - | - |
This table is for informational purposes and researchers should verify details with the respective suppliers.
Synthetic Pathways to Chiral Oxazolidinones
While this guide focuses on the commercial availability of this compound, understanding its synthesis provides valuable context for its application and potential in-house preparation. Chiral oxazolidinones are typically synthesized from corresponding amino alcohols. For instance, a related compound, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, can be synthesized from (1S,2R)-norephedrine and diethyl carbonate in the presence of potassium carbonate.[3] This general approach involves the cyclization of an amino alcohol with a carbonyl source. The synthesis of oxazolidin-2-ones can also be achieved through an asymmetric aldol/Curtius reaction sequence.[4]
A generalized workflow for the synthesis of a chiral oxazolidinone is depicted below.
Core Application: A Tool for Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral auxiliary in asymmetric synthesis.[5] By temporarily incorporating this chiral moiety into a substrate, it directs subsequent chemical transformations to occur stereoselectively. After the desired chiral center has been created, the auxiliary can be cleaved and recovered. This strategy is widely employed in the synthesis of complex molecules with multiple stereocenters.
The mechanism of stereocontrol often involves the formation of a rigid enolate intermediate where one face is shielded by the substituents on the oxazolidinone ring. This steric hindrance forces the electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity.
Analytical Characterization and Quality Assurance
Ensuring the chemical identity and purity of this compound is paramount for its successful application in synthesis. A combination of analytical techniques is employed for its characterization. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is crucial for determining enantiomeric and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups.
A typical quality control workflow for a specialty chemical like this involves a multi-step analytical process.
Safety, Handling, and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]
For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
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An In-depth Technical Guide to (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: A Versatile Chiral Auxiliary in Asymmetric Synthesis
This guide offers a comprehensive overview of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a powerful chiral auxiliary employed in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, mechanistic underpinnings in stereocontrol, and practical applications, providing field-proven insights and detailed protocols.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of pharmaceutical development and modern chemistry. Asymmetric synthesis, the process of selectively creating one stereoisomer of a chiral molecule, often relies on the use of a chiral auxiliary.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[3]
Among the most successful and widely utilized classes of chiral auxiliaries are the oxazolidinones, developed and popularized by David A. Evans.[1] These heterocyclic scaffolds, typically derived from readily available chiral amino acids, provide a rigid framework that imparts a strong facial bias to reactions occurring at an attached acyl group.[1] The specific compound, this compound (a CAS number for a related structure is 113806-28-3), is a unique derivative within this class, offering distinct stereochemical control due to the presence of both a methyl and a phenyl group on the heterocyclic ring.[4]
Synthesis of the Chiral Auxiliary
The preparation of chiral oxazolidinones is a well-established process, typically involving the condensation of an N-protected α-amino acid with an aldehyde or its equivalent. The synthesis of the title compound, while less common than standard Evans auxiliaries, follows a similar logic. A representative procedure involves the cyclization of an N-protected D-alanine derivative with benzaldehyde dimethyl acetal.[1]
Experimental Protocol: Synthesis of (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
This protocol describes the synthesis of a closely related precursor, which upon N-acylation would yield the target auxiliary. The stereochemistry at C2 is established in this step.
-
Reaction Setup : In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), combine Cbz-D-alanine (1.00 equivalent) and benzaldehyde dimethyl acetal (1.025 equivalents).[1]
-
Cyclization : Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, and heat the mixture in a solvent like toluene with removal of methanol.
-
Crystallization : After the reaction is complete (monitored by TLC), the product is typically isolated by crystallization. One method involves slowly adding hexane over several hours to precipitate the desired (2R,4R) isomer.[1]
-
Purification : The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to afford the pure oxazolidinone.
The subsequent step would involve the cleavage of the Cbz protecting group followed by N-benzoylation to yield the final this compound.
Caption: Synthetic workflow for the target chiral auxiliary.
Core Application: Diastereoselective Enolate Alkylation
One of the most powerful applications of acylated oxazolidinones is the diastereoselective alkylation of their enolates.[1][2] This methodology allows for the construction of α-substituted chiral carboxylic acid derivatives with a high degree of stereocontrol.
Mechanism of Stereocontrol
The process begins with the deprotonation of the α-proton of the N-acyl group using a strong base, typically a lithium amide like lithium diisopropylamide (LDA), to form a Z-enolate.[5] The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric hindrance imposed by the substituents on the oxazolidinone ring (the C4-methyl and C2-phenyl groups), effectively blocks one face of the enolate. The incoming electrophile (e.g., an alkyl halide) is therefore directed to the less hindered face, resulting in a highly diastereoselective alkylation.
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A Technical Guide to Evans' Auxiliaries: Principles and Practices in Asymmetric Synthesis
Abstract
Since their introduction by David A. Evans and colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and powerful tools in modern asymmetric synthesis.[1] These auxiliaries, temporarily installed on a prochiral substrate, offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][2] Their widespread adoption in both academic and industrial settings, particularly in the early stages of drug development and the total synthesis of complex natural products, is a testament to their reliability, predictability, and versatility.[1][3] This guide provides an in-depth overview of the discovery, mechanism, and practical application of Evans' auxiliaries, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate core concepts.
Foundational Principles: The Logic of Chiral Auxiliary Control
The core challenge in asymmetric synthesis is to control the three-dimensional arrangement of atoms during a chemical reaction, selectively producing one enantiomer of a chiral molecule.[4] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[5][6] The auxiliary imparts its own chirality onto the substrate, creating a diastereomeric intermediate. This allows for a diastereoselective reaction, where the transition states leading to different stereoisomers have different energies, favoring the formation of one diastereomer over others. After the desired chiral center is created, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[5][6]
Evans' auxiliaries, a class of chiral oxazolidinones, are a cornerstone of this strategy.[2][7] Typically derived from readily available and inexpensive chiral amino acids like L-valine and L-phenylalanine, both enantiomeric forms of the auxiliaries are accessible.[1][7]
The Mechanism of Stereocontrol: A Tale of Sterics and Conformation
The remarkable stereoselectivity achieved with Evans' auxiliaries is a direct result of a well-defined conformational arrangement in the key reaction intermediate: the enolate.[1] The process can be broken down into three critical stages: acylation, enolate formation, and the diastereoselective reaction.
2.1. Acylation of the Auxiliary
The first step involves attaching the prochiral carboxylic acid derivative (as an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone auxiliary.[5] This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with the acylating agent.[5]
2.2. Formation of a Conformationally Locked Z-Enolate
Treatment of the N-acyloxazolidinone with a suitable base (e.g., lithium diisopropylamide - LDA) or a Lewis acid and a weaker base (e.g., dibutylboron triflate and diisopropylethylamine) selectively generates the Z-enolate.[8][9] The formation of the Z-enolate is crucial for high stereoselectivity. The enolate is not a free-floating species; it forms a rigid, chelated six-membered ring structure with the metal cation (like lithium or boron).[10][11]
This chelation forces the molecule into a predictable conformation. To minimize dipole-dipole repulsion between the two carbonyl groups of the imide system, they orient themselves in opposite directions.[8][9] This arrangement, in turn, positions the substituent on the chiral auxiliary (e.g., the isopropyl group from valine or the benzyl group from phenylalanine) to effectively shield one face of the planar enolate.
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
Core Applications and Experimental Protocols
Evans' auxiliaries are versatile, but their most prominent applications are in the stereoselective alkylation of enolates and in aldol reactions. [5] 3.1. Asymmetric Alkylation
This method is a robust way to synthesize α-chiral carboxylic acids. The high diastereoselectivity is a hallmark of this reaction.
| Auxiliary Substituent (from) | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Valine (Isopropyl) | Benzyl Bromide | >99:1 | Evans, D. A. et al. JACS1981 |
| Phenylalanine (Benzyl) | Allyl Iodide | 98:2 | Gage, J. R. et al. Org. Synth.1990 [10] |
| Phenylalanine (Benzyl) | Methyl Iodide | 99:1 | Evans, D. A. et al. JACS1981 |
Table 1: Representative Diastereoselectivities in Asymmetric Alkylation.
Protocol: Asymmetric Allylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Derivative
This protocol is a representative example and should be adapted based on the specific substrate.
Step 1: Acylation
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise over 10 minutes. Stir for an additional 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-propionyl imide.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF (0.2 M) under argon.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes to form the sodium enolate. [10]4. Add allyl iodide (1.2 equiv) dropwise. Stir at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. [10]Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
3.2. Asymmetric Aldol Reaction
The Evans aldol reaction is a benchmark for constructing β-hydroxy carbonyl compounds, which are key motifs in many natural products, particularly polyketides. [8]The use of boron enolates typically yields the syn-aldol adduct with near-perfect stereocontrol. [8]
| Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Reference |
|---|---|---|---|
| (S)-Valinol derived | Isobutyraldehyde | >99:1 | Evans, D. A. et al. JACS1981 [8] |
| (R)-Phenylalaninol derived | Benzaldehyde | >99:1 | Evans, D. A. et al. JACS1981 [8]|
Table 2: Diastereoselectivities in the Evans Asymmetric Aldol Reaction.
Cleavage of the Auxiliary: Releasing the Chiral Product
A crucial final step is the non-destructive removal of the auxiliary to reveal the desired chiral product. [12]The choice of cleavage method determines the functional group obtained. [12]
Caption: Common methods for the cleavage of Evans' chiral auxiliaries.
4.1. Hydrolytic Cleavage to Carboxylic Acids
The most common method uses lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). [12][13]This method is highly effective and generally avoids epimerization of the α-stereocenter. [13][14]The hydroperoxide anion preferentially attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl. [15][16] Protocol: LiOOH Cleavage
-
Dissolve the alkylated N-acyl imide (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (0.8 M, 2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Adjust the pH to ~10-11 with NaOH to keep the carboxylic acid in the aqueous layer. Extract with diethyl ether or CH₂Cl₂ to remove the recovered auxiliary.
-
Acidify the aqueous layer to pH ~2 with HCl and extract the chiral carboxylic acid product with an organic solvent.
4.2. Reductive Cleavage to Alcohols
Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleave the N-acyl bond to furnish the corresponding chiral primary alcohol. [12] 4.3. Transesterification to Esters
Using alkoxides such as sodium methoxide in methanol allows for the conversion of the N-acyl imide directly into the corresponding methyl ester. [12][17]
Conclusion: An Enduring Legacy in Synthesis
Despite the rise of asymmetric catalysis, Evans' chiral auxiliaries remain a vital and frequently employed strategy in organic synthesis. [18]Their enduring appeal lies in their high reliability, predictable stereochemical outcomes, and the wealth of literature precedent. [18]For researchers and drug development professionals, they provide a robust and scalable method to access enantiomerically pure building blocks, enabling the synthesis of complex and biologically important molecules. The principles of steric shielding and conformational control, so elegantly demonstrated by these auxiliaries, continue to inform the design of new asymmetric transformations.
References
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society1981 , 103 (8), 2127–2129. [Link]
-
Gawley, R. E. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing2016 . [Link]
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Karton, A. et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry2023 . [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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Evans, D. A.; Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique2003 . [Link]
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Cortes-Salva, M. et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry2011 . [Link]
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de Sousa, J. D. F. et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019 , 31(10), 776-812. [Link]
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Evans, D. A. et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate2008 . [Link]
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Le-Huu, P. et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development2019 . [Link]
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Slideshare. Evans aldol ppt. Slideshare2016 . [Link]
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Le-Huu, P. et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare2019 . [Link]
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Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education2008 . [Link]
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ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci2023 . [Link]
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CoLab. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab2023 . [Link]
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Casual Chemistry. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube2024 . [Link]
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Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Organic Laboratory. Williams College2008 . [Link]
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de Freitas, M. A. A. et al. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2014 . [Link]
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University of Liverpool. Evans Enolate Alkylation-Hydrolysis. University of Liverpool. [Link]
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University of Bristol. Introduction to Stereoselective Organic Synthesis. University of Bristol. [Link]
-
McGill University. CHEM 330 Topics Discussed on Nov. 16. McGill University2015 . [Link]
-
The Organic Chemistry Tutor. Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube2022 . [Link]
-
ResearchGate. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate2025 . [Link]
-
Evans, D. A. et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate2004 . [Link]
-
ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate2025 . [Link]
-
Evans, D. A. et al. The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society1990 . [Link]
-
ResearchGate. SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. ResearchGate2021 . [Link]
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Spectroscopic Characterization of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality control of this important synthetic building block.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol , belongs to the class of Evans' chiral auxiliaries.[1][2] These compounds are pivotal in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. The defined stereochemistry at the C2 and C4 positions of the oxazolidinone ring provides a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule. The benzoyl group at the N3 position enhances the rigidity of the system and influences the electronic environment, further refining its stereodirecting capabilities.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide provides an in-depth analysis of its expected NMR, IR, and MS data, offering field-proven insights into the interpretation of these spectra.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound dictates its characteristic spectroscopic signatures. The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[3]
¹H NMR (Proton NMR) Data
Table 1. Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃.
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H2 (methine) | ~6.0 - 6.5 | s | - |
| H4 (methine) | ~4.5 - 5.0 | dq | ~7.0, ~3.0 |
| Phenyl-H (C2) | ~7.2 - 7.5 | m | - |
| Benzoyl-H | ~7.3 - 7.8 | m | - |
| Methyl-H (C4) | ~0.9 - 1.2 | d | ~7.0 |
Interpretation and Rationale:
-
H2 Proton: The proton at the C2 position is a singlet and appears significantly downfield due to the deshielding effects of the adjacent phenyl group and the electronegative oxygen and nitrogen atoms of the oxazolidinone ring.
-
H4 Proton: The proton at the C4 position is expected to be a doublet of quartets. It is coupled to the three protons of the adjacent methyl group (quartet) and to the H2 proton (doublet), although the latter coupling may be small or absent depending on the dihedral angle.
-
Aromatic Protons: The protons of the phenyl group at C2 and the benzoyl group will appear in the aromatic region of the spectrum as complex multiplets.
-
Methyl Protons: The methyl protons at C4 appear as a doublet due to coupling with the H4 proton.
¹³C NMR (Carbon NMR) Data
Table 2. Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃.
| Carbon | Predicted Chemical Shift (δ) |
| C=O (Benzoyl) | ~165 - 170 |
| C=O (Oxazolidinone) | ~170 - 175 |
| Phenyl & Benzoyl Carbons | ~125 - 140 |
| C2 | ~90 - 95 |
| C4 | ~55 - 60 |
| Methyl (C4) | ~15 - 20 |
Interpretation and Rationale:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The lactam carbonyl (C5) of the oxazolidinone ring typically resonates at a lower field compared to the benzoyl carbonyl due to the influence of the adjacent oxygen and nitrogen atoms.
-
Aromatic Carbons: The carbons of the two phenyl rings will produce a series of signals in the aromatic region.
-
C2 and C4 Carbons: These carbons of the oxazolidinone ring appear in the aliphatic region, with their specific shifts influenced by the attached substituents and the ring strain.
-
Methyl Carbon: The methyl carbon at C4 will be observed at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
Table 3. Predicted Major IR Absorption Bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Amide) | ~1680 - 1700 | Strong |
| C=O Stretch (Lactam) | ~1760 - 1780 | Strong |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |
| C-O Stretch | ~1100 - 1300 | Strong |
Interpretation and Rationale:
The presence of two distinct and strong carbonyl absorption bands is a key diagnostic feature for this molecule.[4][5][6] The higher frequency band is attributed to the strained five-membered lactam ring, while the lower frequency band corresponds to the benzoyl amide group. The aromatic and aliphatic C-H stretching vibrations are also expected to be clearly visible.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Table 4. Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS.
| m/z | Proposed Fragment |
| 281 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Rationale:
The molecular ion peak at m/z 281 would confirm the molecular weight of the compound.[7][8] A prominent peak at m/z 105, corresponding to the benzoyl cation, is expected due to the cleavage of the N-C bond of the benzoyl group. The phenyl cation at m/z 77 is another common fragment. The fragmentation pattern can provide valuable structural information.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra.[9][10][11][12]
Figure 2. Workflow for NMR sample preparation and data acquisition.
FTIR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[13]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this important chiral auxiliary. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data in their own laboratories. Adherence to rigorous spectroscopic analysis is essential for ensuring the quality and reliability of results in asymmetric synthesis and drug development.
References
-
PubChem. (n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. Retrieved from [Link]
-
PubChem. (n.d.). (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
-
Gonzales, S. A., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(7), 2111–2115. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Mastering Asymmetric Acylation and Alkylation with Evans Oxazolidinone Auxiliaries
Abstract
This technical guide provides an in-depth exploration of the use of Evans-type chiral oxazolidinone auxiliaries in modern asymmetric synthesis. While the title specifies (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a compound lacking enolizable α-protons on its acyl group, this note addresses the broader, synthetically crucial applications of this scaffold. We first detail the foundational N-acylation protocol to attach a reactive acyl moiety (e.g., propionyl) to the parent oxazolidinone. Subsequently, we provide a comprehensive protocol for the highly diastereoselective α-alkylation of the resulting N-acyl imide. The underlying principles of stereocontrol, including the formation of rigid Z-enolates and face-selective electrophilic attack, are elucidated. This guide concludes with protocols for the clean, non-racemizing cleavage of the auxiliary to yield enantiomerically enriched carboxylic acid derivatives, alongside robust troubleshooting and optimization strategies for researchers, scientists, and drug development professionals.
The Principle of Stereocontrol: A Mechanistic Overview
The remarkable stereodirecting power of Evans oxazolidinone auxiliaries, first detailed in the early 1980s, is rooted in their ability to enforce a rigid and predictable conformation upon the N-acyl chain during reactions.[1] This control is achieved through a multi-stage process:
-
Formation of a Z-Enolate: The process begins with the deprotonation of the α-carbon of the N-acyl chain using a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or lithium diisopropylamide - LDA) or a Lewis acid with a weaker base (e.g., Bu₂BOTf and an amine for aldol reactions).[1][2] The interaction between the base, the carbonyl oxygen of the acyl group, and the oxazolidinone ring system sterically favors the formation of the (Z)-enolate isomer.
-
Chelation and Conformational Lock: The metal cation (e.g., Na⁺ or Li⁺) from the base chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the entire system into a rigid, planar, five-membered ring conformation.[3]
-
Diastereoselective Electrophilic Attack: The bulky substituent at the C4 position of the oxazolidinone (e.g., methyl, isopropyl, or benzyl) effectively shields one face of the planar enolate.[1] Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.[4] This predictable facial bias is the cornerstone of the auxiliary's utility in asymmetric synthesis.[5]
Protocol I: N-Acylation of the Chiral Auxiliary
To perform subsequent asymmetric reactions, an enolizable acyl group must first be attached to the nitrogen of the parent oxazolidinone. This protocol describes a standard, high-yield procedure using an acyl chloride.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of an oxazolidinone auxiliary.
Materials & Reagents
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 1.0 | 1.77 g |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.1 mL |
| Propionyl Chloride | 92.52 | 1.2 | 1.05 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aq. NH₄Cl | - | - | 25 mL |
| Ethyl Acetate | - | - | 100 mL |
| Brine | - | - | 25 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) and anhydrous THF (50 mL). Stir until fully dissolved. Add triethylamine (2.1 mL, 15 mmol).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add propionyl chloride (1.05 mL, 12 mmol) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding 25 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers and wash sequentially with 1 M HCl (25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[3][6]
Protocol II: Diastereoselective α-Alkylation
This protocol details the core application: using the N-acylated auxiliary to direct a highly diastereoselective alkylation.
Experimental Workflow: α-Alkylation
Caption: Workflow for the diastereoselective α-alkylation of an N-acyl oxazolidinone.
Materials & Reagents
| Reagent | M.W. | Equivalents | Amount (for 5 mmol scale) |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 233.28 | 1.0 | 1.17 g |
| NaHMDS (1.0 M in THF) | 183.37 | 1.1 | 5.5 mL |
| Benzyl Bromide (BnBr) | 171.04 | 1.2 | 0.71 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |
| Saturated aq. NH₄Cl | - | - | 15 mL |
| Ethyl Acetate | - | - | 75 mL |
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask under a nitrogen atmosphere. Add the N-propionyl oxazolidinone (1.17 g, 5 mmol) and dissolve in anhydrous THF (25 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to ensure kinetic deprotonation and high diastereoselectivity.[3][7]
-
Enolate Formation: Slowly add the NaHMDS solution (5.5 mL of 1.0 M solution, 5.5 mmol) dropwise over 10 minutes. The solution typically turns yellow or orange. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[3][6]
-
Alkylation: Add benzyl bromide (0.71 mL, 6 mmol) dropwise.
-
Reaction: Continue stirring the reaction at -78 °C for 2-4 hours. Monitor by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (15 mL) directly at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to separate the diastereomeric product from any remaining starting material and the auxiliary. Diastereomeric ratios of >98:2 are commonly achieved.[3]
Protocol III: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to release the desired enantiopure product. Hydrolysis with lithium hydroperoxide is a mild and effective method that preserves the newly created stereocenter.[8]
Step-by-Step Protocol
-
Setup: Dissolve the purified, alkylated product (e.g., 1.0 mmol) in a 3:1 mixture of THF and water (e.g., 8 mL THF, 2.7 mL H₂O) in a flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (e.g., 0.45 mL, ~4.0 mmol) followed by aqueous lithium hydroxide (e.g., 2.0 mL of a 1.0 M solution, 2.0 mmol).[9]
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-3 hours.
-
Quenching: Cool back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with peroxide strips indicates its absence.
-
Extraction (Product): Concentrate the mixture in vacuo to remove the THF. Add water and acidify the aqueous solution to pH ~2 with 1 M HCl. Extract the desired carboxylic acid product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Extraction (Auxiliary): To recover the auxiliary, make the initial aqueous layer basic (pH > 10) with NaOH and extract with dichloromethane. The combined organic layers can be dried and concentrated to recover the chiral auxiliary for reuse.[8]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation | Incomplete enolate formation; moisture in the reaction; electrophile is too hindered or unreactive. | Ensure all glassware is rigorously dried and reagents are anhydrous. Increase enolate formation time. Use a more reactive electrophile (e.g., an iodide or triflate). |
| Poor Diastereoselectivity | Reaction temperature was too high, allowing for thermodynamic equilibration of the enolate. | Maintain a strict reaction temperature of -78 °C throughout the base and electrophile addition steps.[7] Ensure the base is added slowly. |
| Incomplete Reaction | Insufficient equivalents of base or electrophile; low reactivity of the electrophile. | Check the titer of the organolithium base. Increase equivalents of base and/or electrophile slightly (e.g., to 1.2 and 1.5 eq, respectively). Increase reaction time or consider a slow warm-up to -40 °C. |
| Side-Products Formed | Base acting as a nucleophile (if using n-BuLi); elimination of the electrophile. | Use a more hindered base like LDA or NaHMDS instead of n-BuLi.[4] Ensure the reaction temperature remains low. |
References
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Kawamura 3 Revised supporting information. The Royal Society of Chemistry. [Link]
Sources
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- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Asymmetric Alkylation Using (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Foundational Principles: The Power of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is not merely an academic exercise but a critical necessity. The distinct three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful. Asymmetric synthesis, therefore, stands as a cornerstone of modern organic chemistry.[1]
Among the strategies to enforce a specific stereochemical outcome, the use of a chiral auxiliary is a robust, reliable, and highly predictable method.[2][3] A chiral auxiliary is a stereogenic scaffold that is temporarily attached to a prochiral substrate. It masterfully directs a subsequent chemical transformation to occur on a specific face of the molecule, leading to the formation of one diastereomer in significant excess.[4] This diastereomeric product can then be purified, and the auxiliary can be cleaved and recycled, revealing the desired enantiomerically enriched molecule.
The (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone belongs to the esteemed class of Evans auxiliaries, which have proven to be exceptionally effective in a wide range of asymmetric transformations, most notably in the stereoselective alkylation of enolates.[2][5] Its rigid heterocyclic framework and well-defined stereocenters provide an outstanding platform for high-fidelity chiral induction.
The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelation
The remarkable stereoselectivity achieved with this auxiliary is not a matter of chance; it is the direct result of a carefully orchestrated interplay of steric and electronic factors. The process begins with the acylation of the auxiliary's nitrogen, followed by a highly controlled enolization and subsequent alkylation.
A. Formation of the A-Chiral N-Acyl Imide: The journey starts by attaching a prochiral acyl group (e.g., a propionyl or phenylacetyl group) to the nitrogen of the oxazolidinone. This creates the substrate for the key alkylation step.
B. Generation of the Rigid (Z)-Enolate: The true genius of the Evans auxiliary system is revealed upon treatment with a strong, sterically hindered base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C).[1][5] The base selectively removes the alpha-proton from the acyl group, leading to the formation of a metal enolate. Due to a stabilizing chelation effect between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary, the enolate geometry is locked as the (Z)-isomer.[6]
C. Face-Selective Electrophilic Attack: This rigid, chelated (Z)-enolate structure is the key to stereocontrol. The bulky phenyl group at the C2 position and the methyl group at the C4 position of the auxiliary create a highly differentiated steric environment. The C2-phenyl group effectively shields the top face of the enolate. Consequently, an incoming electrophile (R-X) can only approach from the less hindered bottom face, ensuring a predictable and highly diastereoselective alkylation.[6]
Caption: Logical workflow of the Evans asymmetric alkylation.
The predictable outcome is that the newly formed stereocenter is generated with a specific configuration relative to the stereocenters of the auxiliary.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed to be self-validating, with checkpoints and expected outcomes. Critical Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the enolate.
Protocol 1: N-Acylation of this compound
This procedure attaches the desired carboxylic acid moiety to the chiral auxiliary. Here, we use propionyl chloride as an example.
-
1. Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
3. Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise. A color change is typically observed. Stir for 30 minutes at -78 °C.
-
4. Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.
-
5. Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.
-
6. Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
7. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Alkylation
This is the core reaction where the new stereocenter is created. We use benzyl bromide as an example electrophile.
-
1. Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) from the previous step. Dissolve in anhydrous THF (~0.05 M).
-
2. Cooling: Cool the solution to -78 °C.
-
3. Enolate Formation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir the resulting solution at -78 °C for 45 minutes. The solution should be clear and may have a pale yellow color.
-
4. Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
5. Reaction: Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours depending on the electrophile. Monitor the reaction by thin-layer chromatography (TLC).
-
6. Quench & Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
7. Extraction & Purification: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash chromatography to separate the desired diastereomer from any minor isomers and unreacted starting material.
Protocol 3: Chiral Auxiliary Cleavage
The final step is to liberate the chiral product from the auxiliary. Hydrolysis to the carboxylic acid is a common and mild method.[7]
-
1. Preparation: Dissolve the purified, alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
2. Cooling: Cool the solution to 0 °C in an ice bath.
-
3. Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by lithium hydroxide monohydrate (2.0 equiv).
-
4. Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
-
5. Quench: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
6. Auxiliary Recovery: Concentrate the mixture to remove most of the THF. Make the solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone precursor (note: the benzoyl group is cleaved).
-
7. Product Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl. Extract the desired chiral carboxylic acid with ethyl acetate (3x). Dry the combined organic layers, filter, and concentrate to yield the final product.
Caption: High-level experimental workflow.
Expected Results & Data Analysis
The success of the alkylation is measured by its diastereoselectivity and chemical yield. The diastereomeric ratio (d.r.) is typically determined by ¹H NMR analysis of the crude product mixture before purification, by integrating the signals corresponding to each diastereomer. High-performance liquid chromatography (HPLC) on a chiral column can be used to determine the enantiomeric excess (e.e.) of the final product after auxiliary removal.
| Electrophile (R-X) | Base | Typical Yield | Typical Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | NaHMDS | 85-95% | >98:2 |
| Allyl Iodide | NaHMDS | 80-90% | >98:2 |
| Methyl Iodide | LDA | 90-98% | >95:5 |
| Ethyl Iodide | LDA | 85-95% | >97:3 |
| Table based on typical results for Evans-type auxiliaries. Actual results may vary.[6] |
Troubleshooting and Critical Parameters
-
Low Diastereoselectivity: This is often caused by incomplete enolate formation or the reaction temperature rising above -78 °C. Ensure the base is of high quality and added slowly. Maintain strict temperature control throughout the addition and reaction phases.
-
Low Yield: The primary culprit is almost always moisture in the solvent, glassware, or reagents. Ensure all materials are rigorously dried. Another cause can be an unreactive electrophile; this method works best for primary alkyl halides, particularly activated ones like benzylic and allylic halides.[5][6]
-
Incomplete Auxiliary Cleavage: Ensure the correct stoichiometry of LiOH and H₂O₂ is used and that the reaction is stirred vigorously to ensure proper mixing of the biphasic system.
Conclusion
The this compound stands as a powerful and reliable tool for asymmetric alkylation. By leveraging a well-understood mechanism based on steric shielding of a chelate-controlled (Z)-enolate, researchers can confidently synthesize complex chiral building blocks with exceptionally high levels of stereocontrol. The protocols described herein provide a robust framework for the application of this auxiliary, enabling the efficient construction of enantiomerically pure molecules essential for drug discovery and development.
References
-
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substitute. Journal of the American Chemical Society. [Link]
-
Gage, J. R. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Pu, L. (2004). Asymmetric Alkylation of Ketones and Aldehydes via Chiral Hydrazones. Enantioselective Synthesis of β-Amino Acids, 1-29.
-
Mahapatra, S., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
Smith, A. B., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
University of Bath. (n.d.). Evans Enolate Alkylation-Hydrolysis. (Educational material). [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. york.ac.uk [york.ac.uk]
- 7. connectsci.au [connectsci.au]
Application Notes and Protocols for Diastereoselective Aldol Reactions with (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of organic synthesis, celebrated for its capacity to construct carbon-carbon bonds and simultaneously generate up to two new stereocenters.[1][2][3] However, controlling the stereochemical outcome of this powerful transformation has historically presented a significant challenge. The advent of chiral auxiliaries, pioneered by scientists like David A. Evans, revolutionized the field by offering a reliable and predictable method for directing stereoselectivity.[4][5] Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical course of a reaction, after which they can be removed and often recovered.[4]
This guide focuses on the application of a specific and highly effective chiral auxiliary, (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone , in diastereoselective aldol reactions. This class of oxazolidinone auxiliaries, often referred to as Evans auxiliaries, has been extensively utilized in the synthesis of complex natural products and pharmaceuticals due to its exceptional ability to induce high levels of asymmetry.[4][6][7][8] We will delve into the mechanistic principles that govern this stereocontrol, provide a detailed, field-proven protocol for its application, and discuss the subsequent analysis and cleavage of the aldol adduct.
The Mechanistic Basis of Diastereoselectivity: The Power of the Oxazolidinone Auxiliary
The remarkable stereocontrol exerted by the this compound auxiliary stems from its ability to direct the formation of a specific enolate geometry and subsequently control the facial selectivity of the aldehyde addition.[9] The process can be broken down into two critical stages:
-
Formation of the (Z)-Enolate: The reaction is initiated by the formation of a boron enolate. The use of a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA), facilitates the deprotonation of the N-acylated oxazolidinone.[4][9][10] This "soft enolization" process proceeds through a six-membered, chair-like transition state, which favors the formation of the (Z)-enolate with high selectivity.[9][11] The steric bulk of the substituents on the oxazolidinone ring plays a crucial role in directing this outcome.
-
The Zimmerman-Traxler Transition State: The subsequent reaction of the (Z)-enolate with an aldehyde proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[10][12] In this transition state, the boron atom chelates with both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid six-membered ring.[2][13] The substituents on both the chiral auxiliary and the aldehyde orient themselves to minimize steric interactions, typically placing larger groups in pseudo-equatorial positions.[2] The bulky phenyl and methyl groups of the (2S,4R)-oxazolidinone effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered face.[12] This facial bias, coupled with the defined (Z)-enolate geometry, consistently leads to the formation of the syn-aldol product with high diastereoselectivity.[6][12]
The dipole repulsion between the carbonyl groups of the oxazolidinone is also thought to play a role in favoring a specific conformation of the auxiliary in the transition state, further enhancing the predictability of the stereochemical outcome.[6]
Visualizing the Reaction Pathway
To better understand the flow of the diastereoselective aldol reaction using the this compound auxiliary, the following workflow diagram illustrates the key stages from starting materials to the final, purified aldol product.
Caption: Experimental workflow for the diastereoselective aldol reaction.
Detailed Experimental Protocol
This protocol outlines the procedure for a typical diastereoselective aldol reaction between an N-propionyl-(2S,4R)-3-benzoyl-4-methyl-2-phenyl-5-oxazolidinone and isobutyraldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| N-propionyl-(2S,4R)-3-benzoyl-4-methyl-2-phenyl-5-oxazolidinone | >98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Anhydrous, >99.8% | Acros Organics |
| Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM | Solution in DCM | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA), freshly distilled | >99.5% | Alfa Aesar |
| Isobutyraldehyde, freshly distilled | >99% | TCI Chemicals |
| Phosphate buffer (pH 7) | N/A | Prepared in-house |
| Methanol | ACS Grade | Fisher Scientific |
| 30% Hydrogen Peroxide (H₂O₂) | ACS Grade | EMD Millipore |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Prepared in-house |
| Saturated aqueous sodium sulfite (Na₂SO₃) | N/A | Prepared in-house |
| Brine (saturated aqueous NaCl) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Anhydrous | VWR Chemicals |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | SiliCycle |
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add N-propionyl-(2S,4R)-3-benzoyl-4-methyl-2-phenyl-5-oxazolidinone (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
To the cooled solution, add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise via syringe.
-
Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 equiv, 1.0 M solution in DCM) dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Aldehyde Addition:
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reaction Quench and Work-up:
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (equal volume to the DCM used), methanol (twice the volume of the DCM), and 30% hydrogen peroxide (equal volume to the DCM).
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.
-
Analysis of Diastereoselectivity
The diastereomeric ratio (d.r.) of the aldol product can be accurately determined using high-field ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] The distinct stereochemical environments of the protons in each diastereomer lead to different chemical shifts and coupling constants, allowing for their differentiation and quantification.[16][17] Integration of characteristic, well-resolved signals for each diastereomer provides the d.r. For the described reaction, high diastereoselectivity, often exceeding 95:5, is expected.
Cleavage of the Chiral Auxiliary
A crucial final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.[18] The choice of cleavage method depends on the desired functional group.
Representative Protocol for Cleavage to the Carboxylic Acid:
-
Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv) dropwise.
-
Stir the mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.[19]
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether or ethyl acetate to recover the chiral auxiliary.[19]
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3x).[19]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy acid.[19]
Other cleavage methods can be employed to obtain different functional groups, such as reductive cleavage with lithium borohydride (LiBH₄) to yield the corresponding chiral alcohol.[18]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Impure or wet reagents/solvents. Reaction temperature not maintained at -78 °C. | Ensure all reagents and solvents are anhydrous and of high purity. Use freshly distilled aldehydes and bases. Maintain strict temperature control during enolate formation and aldehyde addition. |
| Incomplete Reaction | Insufficient equivalents of base or Lewis acid. Inactive aldehyde. | Use the specified equivalents of Bu₂BOTf and DIPEA. Ensure the aldehyde is freshly distilled and reactive. Increase reaction time or allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C) while monitoring by TLC. |
| Low Yield | Product loss during work-up or purification. Incomplete reaction. | Ensure complete extraction of the product from the aqueous layer. Optimize chromatography conditions to minimize product loss. Address any issues leading to incomplete reaction. |
| Difficulty in Auxiliary Removal | Incomplete hydrolysis or reduction. | Increase the equivalents of the cleavage reagent (e.g., LiOH/H₂O₂) and/or the reaction time. Ensure efficient stirring. |
Conclusion
The diastereoselective aldol reaction utilizing the this compound chiral auxiliary is a robust and highly predictable method for the asymmetric synthesis of syn-β-hydroxy carbonyl compounds.[6] The well-defined mechanistic pathway, proceeding through a boron-chelated (Z)-enolate and a Zimmerman-Traxler transition state, provides a reliable platform for constructing complex chiral molecules.[12] By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively leverage this powerful tool in the fields of natural product synthesis and drug development.
References
-
Evans Aldol Reaction | Chem-Station Int. Ed. [Link]
-
Direct Aldol Reactions. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. [Link]
-
Evans aldol ppt | PPTX - Slideshare. [Link]
-
Diastereoselection: Introduction | Chemical Reviews - ACS Publications. [Link]
-
Chiral Auxiliary Controlled Reactions - No Added Chemicals. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
-
The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing). [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. [Link]
-
Mechanism of purification of asymmetric aldol reaction products by means of chiral MNPs. Reprinted with permission from, Copyright Elsevier, 2019. … - ResearchGate. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]
-
evans enolate alkylation-hydrolysisx. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]
-
Methods for cleavage of chiral auxiliary. - ResearchGate. [Link]
-
Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones | Request PDF - ResearchGate. [Link]
-
Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
-
Asymmetric Synthesis - University of York. [Link]
-
Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - NIH. [Link]
-
Understanding the Aldol Condensation Reaction Using NMR - AZoM. [Link]
-
Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. [Link]
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis - Middlebury College. [Link]
Sources
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- 2. pharmacy180.com [pharmacy180.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 9. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
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- 13. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 15. kbfi.ee [kbfi.ee]
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- 17. azom.com [azom.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Facile Cleavage of the Auxiliary from N-acyl (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Introduction: The Role of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] Among these, oxazolidinones, popularized by David A. Evans, have established themselves as a gold standard for their reliability and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol, alkylation, and Diels-Alder reactions.[1][3][4]
The specific chiral auxiliary, this compound, provides a rigid chiral environment that effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity.[5][6] The substituents at the 4 and 5 positions of the oxazolidinone ring are crucial in creating this steric bias.[1] Once the desired stereocenter has been established, the chiral auxiliary must be removed cleanly and efficiently without racemization of the newly formed chiral center to reveal the target molecule. This crucial cleavage step is the focus of these application notes.
This guide provides detailed, field-proven protocols for the cleavage of the auxiliary from N-acyl this compound to furnish three distinct and synthetically valuable functional groups: carboxylic acids, primary alcohols, and aldehydes. Each protocol is accompanied by mechanistic insights and practical considerations to ensure successful and reproducible outcomes in the research laboratory.
Strategic Considerations for Auxiliary Cleavage
The choice of cleavage method is dictated by the desired functionality in the final product. The N-acyl oxazolidinone can be viewed as an activated amide, and its cleavage involves nucleophilic attack at the exocyclic carbonyl group. The key is to select conditions that favor this pathway over the undesired endocyclic cleavage, which would destroy the auxiliary.[7][8]
Caption: Figure 1. Cleavage pathways for N-acyl oxazolidinones.
Protocol 1: Hydrolytic Cleavage to Carboxylic Acids
The most common method for converting N-acyl oxazolidinones to the corresponding carboxylic acids is through hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9][10] This method is highly effective and generally proceeds without epimerization of the α-stereocenter.
Mechanistic Rationale
While both the exocyclic (amide) and endocyclic (carbamate) carbonyls are susceptible to nucleophilic attack, lithium hydroperoxide selectively attacks the exocyclic carbonyl.[7][8] Computational studies suggest that while initial attack by nucleophiles like hydroxide (from LiOH alone) may favor the less hindered endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate is slow for LiOOH. This high decomposition barrier for the endocyclic intermediate allows the thermodynamically favored exocyclic cleavage to dominate.[7][8] The reaction initially forms a percarboxylate intermediate, which is then reduced to the carboxylic acid during the workup.[9]
Caption: Figure 2. Workflow for hydrolytic cleavage to carboxylic acids.
Detailed Step-by-Step Protocol
-
Reaction Setup: Dissolve the N-acyl this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0-8.0 equiv) followed by a pre-cooled aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Reactions are typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative result is obtained with peroxide test strips.
-
Auxiliary Removal: Concentrate the reaction mixture in vacuo to remove the THF. The aqueous residue can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to a pH of ~2 with dilute HCl. Extract the chiral carboxylic acid product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.
-
Purification: The crude carboxylic acid can be purified by column chromatography or crystallization if necessary.
Safety and Optimization Notes
-
Oxygen Evolution: The reaction of excess hydrogen peroxide with the peracid intermediate can lead to the evolution of oxygen gas.[9][11] This can create a hazardous pressurized environment, especially on a larger scale. It is crucial to ensure the reaction vessel is not sealed and is properly vented. Running the reaction with a nitrogen sweep can help maintain an inert atmosphere.[9]
-
Temperature Control: Maintaining the reaction at 0 °C is critical to minimize side reactions, such as the undesired endocyclic cleavage which can lead to the formation of a hydroxyamide impurity.[9]
| Parameter | Recommended Condition | Rationale |
| Solvent | THF/H₂O (3:1 to 4:1) | Ensures solubility of both the substrate and reagents. |
| Temperature | 0 °C | Minimizes side reactions and ensures selectivity. |
| Equivalents of H₂O₂ | 4.0 - 8.0 | A large excess drives the reaction to completion. |
| Equivalents of LiOH·H₂O | 2.0 | Sufficient base to generate the active nucleophile. |
| Typical Yield | >90% | High efficiency is common for this transformation. |
Protocol 2: Reductive Cleavage to Primary Alcohols
For the synthesis of chiral primary alcohols, a reductive cleavage is employed. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation.[12][13]
Mechanistic Rationale
Lithium borohydride is a sufficiently powerful reducing agent to reduce the activated amide of the N-acyl oxazolidinone. The reaction proceeds via nucleophilic attack of a hydride ion at the exocyclic carbonyl, followed by cleavage of the C-N bond to release the chiral auxiliary and an intermediate aldehyde, which is immediately reduced to the primary alcohol.
Detailed Step-by-Step Protocol
-
Reaction Setup: Dissolve the N-acyl this compound (1.0 equiv) in a suitable anhydrous ethereal solvent, such as diethyl ether or THF, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
-
Reagent Addition: Add lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding an aqueous solution of 1 M NaOH or a saturated solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the desired alcohol and the recovered auxiliary.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to separate the chiral alcohol from the auxiliary.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent required for the hydride reagent. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and completion. |
| Equivalents of LiBH₄ | 2.0 - 3.0 | Ensures complete reduction of the amide. |
| Typical Yield | 80-95% | Generally a high-yielding transformation. |
Protocol 3: Reductive Cleavage to Aldehydes
Accessing chiral aldehydes from N-acyl oxazolidinones requires a more controlled reduction to avoid over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is an effective reagent for this partial reduction.[14]
Mechanistic Rationale
At low temperatures, DIBAL-H can selectively reduce the N-acyl group to the aldehyde oxidation state. The reaction is thought to proceed through a stable tetrahedral intermediate which, upon aqueous workup, collapses to release the aldehyde and the chiral auxiliary.
Detailed Step--by-Step Protocol
-
Reaction Setup: Dissolve the N-acyl this compound (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.1-1.5 equiv, typically 1.0 M in hexanes or toluene) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for the recommended time (typically 30-60 minutes). Monitor the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the layers and extract the aqueous layer with the same organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (aldehydes can be volatile). The crude aldehyde is often used immediately in the next step or can be purified by careful silica gel chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or CH₂Cl₂ | Aprotic, non-coordinating solvents are preferred. |
| Temperature | -78 °C | Crucial for preventing over-reduction to the alcohol. |
| Equivalents of DIBAL-H | 1.1 - 1.5 | A slight excess is used to ensure full conversion. |
| Typical Yield | 70-90% | Good yields are achievable with careful temperature control. |
Conclusion
The this compound chiral auxiliary is a cornerstone of modern asymmetric synthesis. Its successful application hinges on the ability to cleave it from the acylated product efficiently and without compromising the stereochemical integrity of the target molecule. The protocols detailed in this guide provide reliable and robust methods for the synthesis of chiral carboxylic acids, primary alcohols, and aldehydes. By understanding the underlying mechanisms and adhering to the experimental details, researchers can confidently employ these techniques to advance their synthetic campaigns.
References
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Davies, S. G., & Nicholson, R. L. (2009). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 7(19), 3979-3993. [Link]
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Lim, C. H., & Wille, U. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
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Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1534-1541. [Link]
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MacDonald, M. J., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 10(11), 6349-6356. [Link]
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Wille, U., & Lim, C. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
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Gawley, R. E. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis: The Essentials (pp. 1-13). Wiley-VCH. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
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Huang, P. (2018). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 36(5), 442-456. [Link]
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Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]
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Padilla-Fuentes, J. C., & Ortiz-Marciales, M. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 306-315. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Kim, S., & Lee, S. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(18), 4241. [Link]
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University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
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Avenoza, A., et al. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(4), 1438-1445. [Link]
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ResearchGate. (n.d.). Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds. Retrieved from [Link]
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Oyelere, A. K., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(10), 2434-2437. [Link]
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de Souza, A. O., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(11), 1542. [Link]
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Chem 206. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
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Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]
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Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
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PubChem. (n.d.). (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. Retrieved from [Link]
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Dungan, B., et al. (2012). (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2747. [Link]
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Ghorai, P., & Kumar, P. (2015). Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. RSC Advances, 5(110), 90494-90503. [Link]
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Strategic Selection of Lewis Acids for Stereocontrolled Reactions with (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
An Application Guide for Researchers
Abstract
The (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone scaffold, a prominent member of the Evans-type chiral auxiliaries, offers a robust and predictable platform for asymmetric synthesis.[1][2][3] The remarkable stereocontrol exerted by this auxiliary is critically dependent on its interaction with Lewis acids, which serve to lock the conformation of the N-acyl substrate, thereby dictating the facial selectivity of carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the mechanistic principles governing Lewis acid selection and presents a comparative framework for choosing the optimal Lewis acid for specific transformations, including aldol additions, Diels-Alder reactions, and conjugate additions. Detailed protocols and troubleshooting insights are provided to equip researchers with the practical knowledge required for successful and highly diastereoselective synthesis.
The Principle of Stereocontrol: Chelation vs. Non-Chelation
The efficacy of the this compound auxiliary is rooted in its ability to form a rigid, well-defined complex upon coordination with a Lewis acid. The Lewis acid typically coordinates in a bidentate fashion to the two carbonyl oxygen atoms: the N-benzoyl carbonyl and the oxazolidinone ring carbonyl.[4][5] This chelation forces the N-acyl group into a specific conformation, creating a sterically biased environment.
The substituent at the C4 position (methyl group) and the C2 position (phenyl group) effectively shield one face of the reactive enolate or dienophile. Consequently, the incoming electrophile or diene is directed to the opposite, less-hindered face, resulting in a high degree of diastereoselectivity.[5][6] The choice of Lewis acid is paramount as it directly influences the stability, rigidity, and geometry of this chelated intermediate.[7][8]
Strongly chelating Lewis acids like TiCl₄ or MgBr₂ can enforce this bidentate coordination, leading to predictable stereochemical outcomes.[4][9][10] In contrast, certain reaction conditions or Lewis acids may favor non-chelated transition states, potentially leading to different diastereomeric products. Understanding this dichotomy is the key to rationally selecting the appropriate catalyst.[4][11]
Comparative Guide to Lewis Acids
The selection of a Lewis acid is not arbitrary; it is dictated by the specific transformation being performed. Different Lewis acids exhibit varying strengths, steric profiles, and chelating abilities, which can be harnessed to achieve desired outcomes.
| Lewis Acid | Common Reaction Types | Typical Stereochemical Outcome | Key Considerations & Rationale |
| Dibutylboron Triflate (Bu₂BOTf) | Aldol Additions | syn-Aldol Adduct [1][6] | Forms a highly organized, six-membered Zimmerman-Traxler transition state via a Z-enolate, leading to exceptional syn selectivity.[12] Requires a tertiary amine base (e.g., DIPEA). |
| Titanium Tetrachloride (TiCl₄) | Aldol Additions, Diels-Alder, Friedel-Crafts Acylations | Variable; often syn-Aldol [9][10] | A very strong and versatile Lewis acid.[10] Its strong chelating ability provides high levels of stereocontrol, though selectivity can sometimes be reversed compared to boron enolates.[4] Requires strictly anhydrous conditions and low temperatures (-78 °C). |
| Diethylaluminum Chloride (Et₂AlCl) | Diels-Alder Reactions, Conjugate Additions | endo-Cycloadduct [13] | Excellent for activating α,β-unsaturated N-acyloxazolidinones in cycloadditions.[13] Effectively lowers the LUMO of the dienophile and locks it in a reactive s-trans conformation. |
| Magnesium Bromide (MgBr₂) | Aldol Additions | anti-Aldol Adduct [6] | Uniquely promotes the formation of anti-aldol products, reversing the selectivity seen with boron triflates. This is a powerful tool for accessing alternative diastereomers from the same chiral auxiliary.[6] |
| Tin(IV) Chloride (SnCl₄) | Friedel-Crafts Acylations, Ene Reactions | High Diastereoselectivity | A powerful Lewis acid that strongly activates carbonyls and iminiums.[11][14] Its utility in aldol or Diels-Alder reactions with this specific auxiliary is less common but can be effective where high electrophilicity is required. |
Application Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for common, high-stakes reactions.
Protocol 1: Diastereoselective syn-Aldol Addition via Boron Enolate
This protocol details the formation of a syn-aldol product, a cornerstone transformation for polyketide synthesis, using isobutyraldehyde as a model electrophile.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-propionyl derivative of this compound (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). The solution should turn from colorless to pale yellow. Stir for 30 minutes at 0 °C to ensure complete formation of the Z-enolate.[12]
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Slowly add isobutyraldehyde (1.5 eq) dropwise over 5 minutes.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over approximately 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by adding 3 mL of a pH 7 phosphate buffer, followed by 5 mL of methanol. To the vigorously stirred biphasic mixture, slowly add a 2:1 solution of methanol:30% hydrogen peroxide (H₂O₂) to oxidatively cleave the boron-oxygen bonds. Caution: Exothermic reaction.
-
Extraction and Purification: After stirring for 1 hour, concentrate the mixture in vacuo to remove most of the organic solvents. Extract the aqueous residue with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Characterization: Purify the crude product by silica gel column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, typically showing >95:5 in favor of the syn isomer.
Protocol 2: Diastereoselective Diels-Alder Reaction
This protocol describes the cycloaddition between the N-acryloyl derivative of the auxiliary and cyclopentadiene, a classic example of achieving high endo-selectivity.
Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the N-acryloyl derivative of this compound (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid Activation: Cool the solution to -78 °C. Add diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.5 eq) dropwise. A color change is typically observed. Stir for 20 minutes to allow for complete complexation.[13]
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the activated dienophile solution at -78 °C.
-
Reaction: Maintain the reaction at -78 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the product via flash chromatography. The endo:exo ratio is determined by ¹H NMR analysis, with the endo product typically being formed with >98% selectivity.[13]
Troubleshooting and Mechanistic Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Incomplete chelation due to insufficient Lewis acid. 2. Presence of moisture, which deactivates the Lewis acid. 3. Temperature fluctuations allowing for non-chelated pathways. | 1. Use a slight excess of the Lewis acid (1.1-1.5 eq). 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Maintain strict temperature control, especially during reagent addition. |
| Low Reaction Yield | 1. Retro-aldol reaction.[10] 2. Incomplete enolization. 3. Inefficient quenching/workup leading to product degradation. | 1. Keep reaction temperatures low (-78 °C) and quench before significant warming. 2. Ensure the amine base is pure and added after the Lewis acid in boron-aldol reactions. 3. Use appropriate quenching agents (e.g., pH 7 buffer for aldols) to avoid harsh pH. |
| Epimerization of Product | 1. Basic or acidic conditions during workup or purification. 2. Prolonged exposure to silica gel. | 1. Use a neutral workup and buffer solutions where possible. 2. Purify quickly on silica gel, sometimes pre-treated with triethylamine, or use alternative purification methods like crystallization. |
Conclusion
The strategic choice of a Lewis acid is fundamental to unlocking the full potential of the this compound chiral auxiliary. By understanding the principles of chelation control and the distinct characteristics of different Lewis acids, researchers can predictably steer the stereochemical course of a wide array of carbon-carbon bond-forming reactions. Boron triflates are the reagents of choice for syn-aldol products, while magnesium salts offer a gateway to the corresponding anti-diastereomers. For cycloadditions, aluminum-based Lewis acids provide robust activation and excellent facial control. The protocols and insights provided herein serve as a comprehensive resource for the successful application of this powerful tool in asymmetric synthesis.
References
- Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Publishing.
- Shinisha, C. B., & Sunoj, R. B. (2010).
- Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448.
- (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. Benchchem.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Chiral auxiliary. Wikipedia.
- Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applic
- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. Benchchem.
- Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. NIH.
- How does chelation control result in rate acceler
- Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. MDPI.
- Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enol
- Chelation control and Felkin-Anh. University of Michigan.
- Asymmetric induction. Wikipedia.
- Spectroscopic Studies on the Structure and Conformation of Lewis Acid-Aldehyde Complexes. Illinois Experts.
- Chelation control vs. non-chelation (kinetic) control in the tin(IV)...
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Application Note: Asymmetric Synthesis of α-Substituted Chiral Carboxylic Acids Using the (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Auxiliary
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of the chiral auxiliary, (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, in the asymmetric synthesis of α-substituted chiral carboxylic acids. Chiral auxiliaries are a cornerstone technology in modern organic synthesis, offering a reliable and predictable method for controlling stereochemistry, which is of paramount importance in the fields of pharmaceutical development and materials science.[1][2] This document details the underlying mechanistic principles that govern the high diastereoselectivity of this method, provides step-by-step experimental protocols for the key transformations—acylation, alkylation, and cleavage—and discusses its application in the synthesis of complex, enantiomerically pure molecules.
Introduction: The Imperative of Stereocontrol in Chemical Synthesis
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity.[3] Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the ability to selectively synthesize a single desired enantiomer is not merely an academic challenge but a regulatory and safety necessity.[3]
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and highly trusted method, particularly in the early phases of drug development where predictability and reliability are essential.[1][5][6] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical reaction, after which it is removed to reveal an enantiomerically enriched product.[1] The oxazolidinone class of auxiliaries, pioneered by David A. Evans, represents a gold standard in the field due to their high stereodirecting ability, operational simplicity, and the ease with which the auxiliary can be cleaved and recovered.[2][7]
This guide focuses on a specific, highly effective variant: This compound . Its rigid structure and defined stereocenters provide an exceptional platform for controlling the formation of new stereocenters with high fidelity.
The Three-Pillar Mechanism of Asymmetric Alkylation
The synthesis of a target chiral carboxylic acid using this auxiliary is a sequential process built on three core chemical transformations: Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage. The success of the entire sequence hinges on the precise stereochemical control exerted during the alkylation step.
Pillar I: Acylation - Preparing the Substrate
The first step involves attaching a prochiral acyl group to the nitrogen atom of the oxazolidinone auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acid chloride, or through a milder, operationally simpler method using an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][9] This reaction forms a stable N-acyl oxazolidinone, the key substrate for the subsequent stereodetermining step.
Pillar II: Diastereoselective Alkylation - The Heart of Stereocontrol
This is the critical bond-forming step where the new stereocenter is created. The process is governed by the formation of a conformationally rigid enolate intermediate.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (typically -78 °C).[10][11] This selectively removes the α-proton to form a stable, chelated (Z)-enolate.[1] The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the enolate into a well-defined, planar conformation.
-
Facial Shielding & Electrophilic Attack: The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary. In the case of this compound, the methyl group at the C4 position effectively shields the top face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less-hindered bottom face.[2] This facial bias forces the creation of the new stereocenter in a highly predictable configuration, leading to the formation of one diastereomer in significant excess.
Pillar III: Cleavage - Releasing the Product and Recovering the Auxiliary
Once the alkylation is complete, the chiral auxiliary is no longer needed and must be removed to yield the final carboxylic acid. For this purpose, a mild hydrolytic cleavage using a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is the method of choice.[8][12] This reagent system selectively attacks the exocyclic acyl carbonyl group, leaving the more stable endocyclic carbonyl of the oxazolidinone ring intact.[13] This process not only releases the desired α-substituted chiral carboxylic acid with high enantiomeric purity but also allows for the recovery and recycling of the valuable chiral auxiliary, enhancing the overall efficiency and sustainability of the synthesis.
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear progression from the chiral auxiliary to the final enantiomerically pure product.
Figure 1: General workflow for the synthesis of chiral carboxylic acids.
The critical step of stereoselection is governed by the structure of the enolate intermediate.
Figure 2: Steric shielding of the chelated (Z)-enolate intermediate.
Experimental Protocols
Safety Precaution: These protocols involve moisture-sensitive and pyrophoric reagents (n-BuLi) and require strict adherence to anhydrous and inert atmosphere techniques (e.g., using oven-dried glassware under a nitrogen or argon atmosphere). All manipulations should be performed in a certified chemical fume hood.
Protocol 1: Acylation with Propionyl Chloride
-
Preparation: To an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
-
Preparation: To an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add the purified N-propionyl oxazolidinone (1.0 eq) and anhydrous THF (~0.1 M). Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir the solution at -78 °C for 45 minutes to ensure complete formation of the (Z)-enolate.[9][10]
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude material.
Protocol 3: Hydrolytic Cleavage and Auxiliary Recovery
-
Preparation: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.
-
Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with dichloromethane (DCM, 3x) to recover the chiral auxiliary. The combined DCM layers can be dried and concentrated.
-
Product Isolation: Acidify the remaining aqueous layer to pH ~2 with 1 M hydrochloric acid (HCl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude chiral carboxylic acid, which can be further purified if necessary.
Representative Data
The power of this methodology lies in its consistently high diastereoselectivity across a range of electrophiles.
| Electrophile (E⁺) | Product | Typical Yield | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | (R)-2-Methyl-3-phenylpropanoic acid | 85-95% | >99:1 |
| Allyl Iodide | (R)-2-Methyl-4-pentenoic acid | 88-96% | >98:2[8][10] |
| Methyl Iodide | (R)-2-Methylpropanoic acid | 90-98% | >99:1 |
| Isopropyl Iodide | (R)-2,3-Dimethylbutanoic acid | 75-85% | >97:3 |
Table 1: Expected performance in the asymmetric alkylation of the N-propionyl derivative.
Conclusion
The this compound chiral auxiliary provides a robust, predictable, and highly efficient platform for the asymmetric synthesis of α-substituted chiral carboxylic acids. The methodology is characterized by its high diastereoselectivity, which is mechanistically rooted in the formation of a rigid, chelated (Z)-enolate and the effective steric shielding by the auxiliary's C4 substituent. The straightforward and mild cleavage conditions, coupled with the ability to recover the auxiliary, make this an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, enantiomerically pure molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- BenchChem. (2025).
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Ghorai, M. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Anonymous. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. BenchChem.
- Chemistry For Everyone. (2025).
- Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Jackson, S. D., & Rendle, P. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. connectsci.au [connectsci.au]
Troubleshooting & Optimization
Technical Support Center: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Chemistry
Welcome to the technical support center for chemists utilizing the (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone chiral auxiliary, a powerful tool in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of the this compound auxiliary, from enolate formation to auxiliary cleavage.
Enolate Formation and Stereoselectivity
Question 1: My aldol reaction is showing poor diastereoselectivity. What are the likely causes and how can I improve it?
Answer: Poor diastereoselectivity in Evans aldol reactions is most commonly traced back to issues with enolate formation and the integrity of the transition state. The high selectivity for the syn-aldol product is predicated on the formation of a Z-enolate, which then proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[1][2] Any deviation from this pathway can lead to the formation of the undesired anti-aldol product or other diastereomers.
Troubleshooting Steps:
-
Ensure Exclusive Z-Enolate Formation: The formation of the (Z)-enolate is crucial for high diastereoselectivity.[2]
-
Choice of Base: Use a non-coordinating, sterically hindered base such as LDA (Lithium diisopropylamide) or NaHMDS (Sodium bis(trimethylsilyl)amide) to favor the kinetic deprotonation that leads to the Z-enolate.
-
Reaction Temperature: Maintain a low temperature (typically -78 °C) during enolate formation to ensure kinetic control and prevent equilibration to the thermodynamic E-enolate.
-
-
Lewis Acid Choice: For boron enolates, which are highly recommended for their exceptional selectivity, use dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like triethylamine or diisopropylethylamine.[1] The boron atom acts as a template, organizing the enolate and the aldehyde in the transition state.
-
Solvent Effects: The choice of solvent can influence enolate geometry and aggregation. Tetrahydrofuran (THF) is a standard and reliable solvent for these reactions.
-
Aldehyde Purity: Ensure the aldehyde electrophile is pure and free of acidic impurities, which can quench the enolate or catalyze side reactions.
Visualizing the Key Transition State:
The desired stereochemical outcome is achieved through a well-defined transition state. The following diagram illustrates the Zimmerman-Traxler model for the Evans syn-aldol reaction.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Question 2: I am observing the formation of an unexpected diastereomer. Could this be the anti-aldol product?
Answer: While Evans auxiliaries are renowned for producing syn-aldol products with high fidelity, the formation of the anti-diastereomer can occur, albeit typically as a minor product. The presence of significant amounts of the anti-product suggests that the reaction is not proceeding exclusively through the Zimmerman-Traxler model with a Z-enolate.
Potential Causes for anti-Aldol Formation:
-
E-Enolate Formation: As discussed above, conditions that favor the thermodynamic E-enolate (e.g., higher temperatures, certain metal counterions) can lead to the formation of the anti-aldol product.
-
Chelation Control: The choice of Lewis acid can influence the geometry of the transition state. While boron enolates strongly favor the syn-product, other Lewis acids might allow for different coordination modes, potentially leading to the anti-product. For instance, magnesium halide-catalyzed aldol reactions of chiral N-acyloxazolidinones have been reported to favor the anti-aldol diastereomer.[3]
Analytical Confirmation:
The stereochemistry of the aldol adducts can be determined by ¹H NMR spectroscopy. The coupling constants between the α- and β-protons of the aldol product can often distinguish between syn and anti diastereomers. In many cases, the syn isomer will have a smaller J-coupling value than the anti isomer. Further confirmation can be obtained through derivatization (e.g., forming a cyclic acetal) or by X-ray crystallography if suitable crystals can be obtained.
Auxiliary Cleavage
Question 3: I am trying to cleave the chiral auxiliary with LiOH, but I am getting a complex mixture of products and low yield of my desired carboxylic acid. What is happening?
Answer: A common and significant side reaction during the cleavage of Evans auxiliaries is the endocyclic cleavage of the oxazolidinone ring.[4][5][6] This occurs when a nucleophile attacks the less sterically hindered endocyclic carbonyl group instead of the desired exocyclic carbonyl of the N-acyl group. Lithium hydroxide (LiOH) alone is known to favor this undesired pathway.[4][7]
The Problem with LiOH Alone:
Computational studies have shown that while nucleophilic attack may occur at both carbonyls, the barrier for the decomposition of the tetrahedral intermediate formed at the endocyclic position is low for LiOH, leading to ring opening.[4]
The Recommended Solution: LiOH/H₂O₂
The standard and most reliable method for the hydrolytic cleavage of the N-acyl group to a carboxylic acid is the use of lithium hydroperoxide (LiOOH), typically generated in situ from LiOH and hydrogen peroxide (H₂O₂).[7] The hydroperoxide anion is a softer nucleophile and, although it may also initially attack the endocyclic carbonyl, the subsequent decomposition to the ring-opened product has a higher energy barrier. This allows for the desired exocyclic cleavage to become the preferred pathway.[4]
Workflow for Auxiliary Cleavage:
Caption: Pathways for N-acyl oxazolidinone cleavage.
Question 4: Are there alternative methods for cleaving the auxiliary to obtain other functional groups? What are the potential side reactions?
Answer: Yes, the N-acyl oxazolidinone can be cleaved to furnish a variety of functional groups. The choice of reagent dictates the product.
| Desired Product | Cleavage Reagent | Common Side Reactions/Considerations |
| Carboxylic Acid | LiOH / H₂O₂ | Oxygen evolution (safety hazard), potential for epimerization at the α-carbon if conditions are too harsh. |
| Benzyl Ester | LiOBn (Lithium benzyloxide) | Can result in endocyclic cleavage in sterically hindered cases.[5] |
| Thioester | LiSBn (Lithium benzylthiolate) | Generally robust, even for hindered substrates.[5] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Over-reduction is not an issue as the amide-like carbonyl is reduced twice to the alcohol.[6] |
| Aldehyde | DIBAL-H or other mild reducing agents | Requires careful control of temperature and stoichiometry to avoid over-reduction to the alcohol.[8] |
| Methyl Ester | NaOMe / MeOH | Transesterification can be slow and may require elevated temperatures, which can induce epimerization or retro-aldol reaction. |
Question 5: My reaction seems to be undergoing a retro-aldol reaction during workup or cleavage. How can I prevent this?
Answer: The retro-aldol reaction is the reverse of the aldol addition and can be a significant issue, leading to the decomposition of your product and a loss of stereochemical integrity.[9] It is often favored under thermodynamic conditions (higher temperatures, prolonged reaction times, or the presence of strong bases or acids during workup).
Strategies to Minimize Retro-Aldol Reaction:
-
Maintain Low Temperatures: The aldol reaction should be performed at low temperatures (-78 °C) to ensure it is under kinetic control.[9] The forward reaction is generally much faster than the reverse reaction at these temperatures.
-
Careful Quenching: Quench the reaction at low temperature before warming to room temperature. A buffered aqueous solution (e.g., pH 7 phosphate buffer) is often used.
-
Mild Cleavage Conditions: Use the mildest possible conditions for auxiliary cleavage. For hydrolytic cleavage, the LiOH/H₂O₂ method at 0 °C is generally effective. Avoid prolonged exposure to strong bases or high temperatures.
-
Protecting the β-hydroxyl group: If the aldol adduct is particularly prone to retro-aldol, consider protecting the β-hydroxyl group before proceeding with further transformations.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol for a Diastereoselective Evans Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add dibutylboron triflate (1.1 equiv) dropwise via syringe. After 15 minutes, add triethylamine (1.2 equiv) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv), either neat or as a solution in the reaction solvent, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol, followed by a mixture of methanol and 30% hydrogen peroxide at a rate that maintains the internal temperature below 10 °C. Stir for 1 hour.
-
Extraction: Remove the volatile solvents under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization.[10]
Protocol for Reductive Cleavage to a Primary Alcohol
-
Preparation: Dissolve the aldol adduct (1.0 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise.
-
Reaction: Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of aqueous Rochelle's salt (potassium sodium tartrate) or 1 M HCl at 0 °C.
-
Extraction and Purification: Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting alcohol and the recovered chiral auxiliary by flash column chromatography.[6]
Section 3: Visualization of Key Concepts
Diagram of the Evans Auxiliary Workflow
This diagram outlines the typical synthetic sequence involving the this compound auxiliary.
Caption: General workflow for asymmetric synthesis using an Evans auxiliary.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem.2023 , 76 (12), 847-853. [Link]
-
Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. J. Chem. Educ.2008 , 85 (5), 695. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed.2014 . [Link]
-
Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace2023 . [Link]
-
Myers, A. G. et al. Evans Enolate Alkylation-Hydrolysis. Harvard University Chemistry Department. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
- Cativiela, C.; Díaz-de-Villegas, M. D. Stereoselective Synthesis of Quaternary α-Amino Acids. Part 2: Asymmetric Synthesis from Chiral Non-Racemic Acyclic Substrates. Tetrahedron: Asymmetry2000, 11 (3), 645-732.
-
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]
-
Aldol reaction. Wikipedia. [Link]
- Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: A Practical Method for the Synthesis of syn- or anti-Aldol Adducts. J. Org. Chem.2001, 66 (3), 894-902.
-
Evans, D. A. et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. J. Am. Chem. Soc.2019 , 141 (36), 14249-14261. [Link]
-
A Useful Modification of the Evans Magnesium Halide Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. ResearchGate. [Link]
- Asymmetric Aldol-Type Reaction of a Chiral Tin(II) Enolate. Acyclic Approach to the Stereoselective Synthesis of the Macrolide Antibiotic (+)-Dihydroridentin. J. Am. Chem. Soc.1983, 105 (19), 6194-6196.
- Evans, D. A. et al. Asymmetric Synthesis of the Macrolide Antibiotic (-)-Dihydroridentin. J. Am. Chem. Soc.1990, 112 (19), 7001-7031.
-
Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. PubMed. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. [Link]
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aldol reaction [chemistrynewlight.blogspot.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Evans' Alkylation Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Evans' auxiliary alkylation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand that even robust methodologies can present challenges. This resource, structured in a practical question-and-answer format, provides in-depth, field-tested insights to help you troubleshoot low yields and other common issues, ensuring your synthesis is both successful and efficient.
Section 1: Enolate Formation - The Critical First Step
Proper and complete formation of the enolate is the bedrock of a successful Evans' alkylation. Issues at this stage are the most common source of low yields and side products.
Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's causing incomplete enolate formation?
A1: Incomplete deprotonation is the primary culprit here. Several factors related to your base and reaction conditions are likely at play.
-
Causality: The N-acyl oxazolidinone starting material has α-protons with a pKa typically in the range of 18-20 in DMSO. For complete and rapid deprotonation under kinetic control, you need a strong, non-nucleophilic base with a pKa significantly higher than that of your substrate. The choice of base and the reaction temperature are critical. Lithium enolates, for instance, can be unstable at temperatures above 0°C and may decompose.[1]
-
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry: Ensure your base is fresh and has been properly titrated. Amide bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are hygroscopic and degrade upon exposure to air and moisture. Use a slight excess (typically 1.05-1.1 equivalents) to ensure complete deprotonation.[1]
-
Optimize Deprotonation Temperature: The standard temperature for enolate formation is -78 °C (a dry ice/acetone bath).[1] If the reaction is slow, it could be due to poor solubility of the substrate. Allow the substrate to fully dissolve in the solvent (usually THF) before cooling to -78 °C. After cooling, add the base dropwise and let the solution stir for at least 30-60 minutes to ensure complete enolate formation before adding the electrophile.
-
Check for Proton Sources: Ensure your solvent and glassware are scrupulously dry. Any residual water or acidic impurities will quench the strong base and the enolate as it forms. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Q2: I'm observing low diastereoselectivity. Could my choice of base or counterion be the problem?
A2: Absolutely. The geometry of the enolate and the nature of the metal counterion are key to achieving high diastereoselectivity.
-
Causality: The high stereoselectivity of the Evans' alkylation arises from a well-organized, chelated transition state. The reaction proceeds through a (Z)-enolate, where the metal counterion (e.g., Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This rigid structure forces the substituent on the chiral auxiliary (e.g., benzyl or isopropyl) to block one face of the enolate, directing the incoming electrophile to the opposite face.[1][2] Using a different base can change the counterion and affect this chelation.
-
Troubleshooting Steps:
-
Stick to Lithium or Sodium Bases: Lithium bases (like LDA or n-BuLi for acylation) and sodium bases (like NaHMDS) are well-established for generating the required (Z)-enolate.[1] Potassium bases (e.g., KHMDS) can lead to weaker chelation and may result in lower diastereoselectivity.
-
Consider Sodium Enolates for Methylations: For challenging alkylations, such as with less reactive electrophiles like methyl iodide, sodium enolates have been shown to provide superior stereoselectivity compared to lithium enolates.[1]
-
Avoid Additives that Disrupt Chelation: Additives like HMPA or DMPU can coordinate strongly to the metal cation, disrupting the chelated transition state and eroding diastereoselectivity. Unless a specific protocol calls for it, avoid these additives.
-
Section 2: The Alkylation Step - Forging the C-C Bond
Once the enolate is formed, the introduction of the electrophile is the next critical juncture where yields and purity can be compromised.
Q3: My yield is low, and I see byproducts. Is my electrophile the problem?
A3: Yes, the reactivity and purity of your alkylating agent are crucial.
-
Causality: The enolate is a strong nucleophile but also a strong base. If the electrophile is unreactive or sterically hindered, side reactions can compete with the desired alkylation. These include the enolate decomposing or acting as a base, causing elimination of the alkyl halide (if applicable). The reaction temperature must be low enough to maintain enolate stability but high enough for the alkylation to proceed at a reasonable rate.[1]
-
Troubleshooting Steps:
-
Use Reactive Electrophiles: Primary alkyl halides (I > Br > Cl) and activated halides like benzyl bromide or allyl bromide are ideal. Secondary halides are often too sterically hindered and prone to elimination.
-
Check Electrophile Purity: Ensure your electrophile is pure and free of acidic contaminants. Pass it through a short plug of neutral alumina if necessary.
-
Optimize Reaction Temperature: The alkylation is typically performed at -78 °C. However, for less reactive electrophiles, the temperature may need to be slowly warmed (e.g., to -40 °C or 0 °C), but this increases the risk of side reactions and decomposition of lithium enolates.[1] Monitor the reaction closely by TLC. Sodium enolates generally exhibit better thermal stability than their lithium counterparts.[1]
-
Workflow for a Typical Evans' Alkylation
This workflow outlines the key stages of the reaction, from starting material to the crude alkylated product, highlighting critical control points.
Caption: High-level workflow for the Evans' auxiliary alkylation.
Section 3: Auxiliary Cleavage - Recovering Your Product
The final step is to remove the chiral auxiliary to reveal the desired chiral carboxylic acid, alcohol, or other derivative. This step must be performed under conditions that do not compromise the newly created stereocenter.
Q4: I'm trying to cleave the auxiliary with LiOH/H₂O₂, but my yields are low and I'm getting a messy reaction.
A4: This is a common issue. While LiOH/H₂O₂ is the standard method for cleaving the auxiliary to a carboxylic acid, the reaction needs careful control.
-
Causality: The effective nucleophile in this reaction is the lithium hydroperoxide anion (LiOOH), formed in situ.[3] This nucleophile selectively attacks the exocyclic (acyl) carbonyl group.[4][5] Using lithium hydroxide alone can lead to undesired attack at the endocyclic (carbamate) carbonyl, destroying the auxiliary.[4][5][6] Furthermore, the reaction of excess hydrogen peroxide with the intermediate peracid can generate oxygen gas, which can be a safety hazard in a closed system with flammable solvents.[7][8]
-
Troubleshooting Steps & Protocol:
-
Temperature Control is Critical: The reaction is exothermic. Pre-cool the solution of your substrate in THF/water to 0 °C before adding the hydrogen peroxide, and add the aqueous LiOH solution slowly, ensuring the internal temperature does not rise significantly.
-
Use Correct Stoichiometry: Typically, about 4 equivalents of H₂O₂ and 1.5-2 equivalents of LiOH are used.
-
Quench Properly: After the reaction is complete (monitored by TLC), the excess peroxide must be quenched. This is typically done by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C until a negative result is obtained with peroxide test strips.[4][8]
-
Standard Protocol for LiOH/H₂O₂ Cleavage
| Step | Procedure | Key Considerations |
| 1. Dissolution | Dissolve the N-acyl oxazolidinone (1 equiv.) in a 4:1 mixture of THF and water at room temperature. | Ensure complete dissolution. |
| 2. Cooling | Cool the solution to 0 °C in an ice bath. | Critical for controlling exothermicity. |
| 3. Reagent Addition | Add 30% aqueous H₂O₂ (4 equiv.) dropwise, followed by slow, dropwise addition of an aqueous solution of LiOH·H₂O (2 equiv.). | Maintain temperature at 0 °C. Monitor for gas evolution.[7] |
| 4. Reaction | Stir vigorously at 0 °C for 1-3 hours. | Monitor by TLC until starting material is consumed. |
| 5. Quenching | Add aqueous Na₂SO₃ (1.5 M, ~5 equiv.) slowly at 0 °C. | Perform until peroxide test strips are negative. |
| 6. Workup | Allow the mixture to warm to room temperature. Remove most of the THF via rotary evaporation. Extract the aqueous layer with a non-polar solvent (e.g., hexanes) to remove the recovered auxiliary. | The chiral auxiliary can be recovered and recycled.[5] |
| 7. Isolation | Acidify the aqueous layer to pH ~2 with HCl and extract the product carboxylic acid with an organic solvent (e.g., ethyl acetate). | Dry the organic extracts and concentrate to yield the product. |
Q5: LiOH/H₂O₂ isn't working for my substrate. What are my alternatives?
A5: Several other methods exist to cleave the auxiliary, yielding different functional groups. The choice depends on your synthetic goal.
-
Causality: The N-acyl bond is an amide-like linkage that can be cleaved by various nucleophiles. The choice of nucleophile determines the final product.
-
Alternative Cleavage Methods:
| Reagent(s) | Product | Key Features |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Reductive cleavage. LiAlH₄ is stronger and can be used for more hindered substrates.[1] |
| PhCH₂OLi | Benzyl Ester | Transesterification. Useful for protecting the acid. The reaction is mild and proceeds with minimal racemization.[1] |
| MeOMgBr | Methyl Ester | A mild method for transesterification. |
| LiSEt or NaSEt | Thioester | Useful for further transformations via thioester chemistry. |
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common problems leading to low yields.
Caption: A decision tree for troubleshooting low yields.
References
-
Evans, D. A.; et al. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Pu, Y.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23 (7), 1442–1446. [Link]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (No direct link available for textbook)
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. J. Chem. Educ.2008 , 85 (5), 695. [Link]
-
University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. [Link]
-
Lam, K.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Org. Biomol. Chem., 2023 , 21, 7949-7957. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Reactions
Welcome to the technical support guide for purifying reaction products derived from the (2S,4R)-3-benzoyl-4-methyl-2-phenyl-5-oxazolidinone chiral auxiliary, a cornerstone of modern asymmetric synthesis. This guide provides in-depth, field-proven insights into the common challenges encountered during the purification of diastereomeric intermediates and the final chiral products. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic workflows.
I. Overview of the Purification Workflow
The successful use of Evans' chiral auxiliaries hinges on a three-stage purification strategy: first, the isolation of the N-acylated product; second, the potential separation of diastereomers if the reaction is not perfectly selective; and third, the cleavage and removal of the auxiliary to yield the final enantiomerically enriched product. Each stage presents unique challenges that require careful consideration.
Caption: General Purification Workflow.
II. Frequently Asked Questions (FAQs)
Q1: My diastereomers are difficult to separate by standard flash chromatography. What should I do?
This is a common issue when the newly formed stereocenter has a minimal impact on the overall polarity of the molecule.
Causality: Diastereomers have identical molecular weights and functional groups, differing only in the 3D arrangement of atoms. If this difference does not significantly alter the molecule's interaction with the silica gel surface, separation will be poor.
Solutions:
-
Optimize the Solvent System:
-
Switch to a less polar solvent system. Instead of ethyl acetate/hexane, try dichloromethane/hexane or diethyl ether/hexane. These systems can offer different selectivities.
-
Add a small amount of a polar modifier. Adding 0.5-1% of methanol or isopropanol to a dichloromethane or ethyl acetate-based eluent can sometimes dramatically improve separation.
-
-
Consider Alternative Stationary Phases: While standard silica gel is the workhorse, other options exist. For specific cases, such as compounds with alkenes, silica gel impregnated with silver nitrate (AgNO₃) can resolve diastereomers that are inseparable on plain silica.
-
Employ High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, normal-phase or reverse-phase HPLC offers significantly higher resolving power than flash chromatography.[1][2]
| Technique | Typical Eluent System | Pros | Cons |
| Flash Chromatography | Hexane / Ethyl Acetate | Fast, high capacity, inexpensive | Lower resolution |
| Flash Chromatography | Hexane / Dichloromethane | Different selectivity for some compounds | Dichloromethane is more toxic |
| Preparative HPLC | Heptane / Isopropanol (Normal Phase) | High resolution, can resolve close spots | Slower, more expensive, lower capacity |
| Preparative HPLC | Acetonitrile / Water (Reverse Phase) | Effective for more polar compounds | May require derivatization |
Q2: How do I choose the best method for cleaving the chiral auxiliary?
The choice of cleavage method is dictated by the desired functional group in the final product and its stability under the reaction conditions.[3][4]
Causality: The N-acyl bond of the oxazolidinone is an amide-like linkage. It can be cleaved by nucleophilic attack to yield various carbonyl-containing functional groups or be reduced to an alcohol.
Decision Framework:
Caption: Decision tree for auxiliary cleavage.
Comparison of Common Cleavage Methods
| Desired Product | Reagents | Typical Conditions | Pros | Cons |
| Carboxylic Acid | LiOH / H₂O₂ | THF/H₂O, 0°C to RT | High yield, reliable, mild.[5] | Can form byproducts; oxygen evolution is a safety concern.[6][7][8] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | THF or Et₂O, 0°C to RT | Clean reduction, high yield.[3] | Hydride reagents are moisture-sensitive. |
| Ester | NaOMe / MeOH | Methanol, 0°C to RT | Direct conversion to methyl ester. | Can cause epimerization in sensitive substrates. |
| Thioester | LiSBn | THF, 0°C | Effective for hindered substrates.[5] | Thiol reagents have an unpleasant odor. |
Q3: After cleavage, how do I efficiently remove the recovered chiral auxiliary?
The (2S,4R)-4-methyl-2-phenyl-5-oxazolidinone auxiliary is a crystalline solid, which simplifies its removal.[9]
Solutions:
-
Crystallization/Filtration: After the cleavage reaction and aqueous workup, concentrate the organic layer. The auxiliary is often poorly soluble in non-polar solvents like hexane or diethyl ether. Adding such an anti-solvent will often cause the auxiliary to precipitate, allowing for its removal by simple filtration.
-
Aqueous Extraction: If the desired product is sufficiently non-polar, the cleaved auxiliary can sometimes be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH). The auxiliary has a weakly acidic N-H proton and will partition into the basic aqueous phase. Ensure your product is stable to these conditions.
-
Chromatography: If all else fails, the auxiliary can be removed by flash column chromatography. It has a moderate polarity and can be easily separated from most target products.
III. Troubleshooting Guide
Problem: Incomplete Auxiliary Cleavage with LiOH/H₂O₂
Symptoms: TLC or NMR of the crude product shows a significant amount of starting N-acylated oxazolidinone remaining after the reaction.
Causality:
-
Insufficient Reagents: The stoichiometry of both LiOH and H₂O₂ is critical. Lithium hydroperoxide (LiOOH), formed in situ, is the active nucleophile.[5][10]
-
Low Temperature: The reaction is typically run at 0°C to control exotherms but may require warming to room temperature to go to completion.
-
Steric Hindrance: A highly substituted α-carbon can slow down the rate of nucleophilic attack on the exocyclic carbonyl.
Protocol: Standard Cleavage to a Carboxylic Acid [11][12]
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0-5.0 equiv) dropwise.
-
Add aqueous lithium hydroxide (LiOH, 2.0 equiv, e.g., a 1.0 M solution) dropwise. Caution: This can be exothermic.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once complete, cool the reaction back to 0°C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~5.0 equiv) until a test with peroxide strips indicates its absence.
-
Remove most of the THF via rotary evaporation.
-
Extract the aqueous layer with a non-polar solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract the desired carboxylic acid product with ethyl acetate or another suitable solvent.
Troubleshooting Steps:
-
Increase Reagent Equivalents: If the reaction stalls, try increasing the equivalents of H₂O₂ to 5.0 and LiOH to 2.5.
-
Extend Reaction Time: For hindered substrates, the reaction may require stirring overnight at room temperature.
-
Safety Note: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a safety hazard in a sealed or poorly vented vessel.[6][8][13] Always ensure proper inertion and venting.
Problem: Product Epimerization or Decomposition During Cleavage
Symptoms: The final product has a lower than expected enantiomeric excess (ee), or significant decomposition byproducts are observed.
Causality: The α-proton of the product is acidic and can be removed by strong bases, leading to racemization (epimerization). Some functional groups may be sensitive to the basic and oxidative conditions of the LiOH/H₂O₂ cleavage.
Solutions:
-
Use Milder Conditions: For base-sensitive substrates, reductive cleavage is a superior alternative. Using lithium borohydride (LiBH₄) is generally milder than LiAlH₄ and yields the primary alcohol without compromising the stereocenter.[3][4]
-
Strict Temperature Control: Do not allow the reaction to warm excessively. Perform all additions at 0°C and monitor the internal temperature.
-
Alternative Nucleophiles: For conversion to esters, using titanium tetra-isopropoxide (Ti(Oi-Pr)₄) with an alcohol can be much milder than sodium alkoxides, minimizing the risk of epimerization.
IV. References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Organic Process Research & Development. ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]
-
Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. PubMed. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education. ACS Publications. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC, NIH. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. ScienceDirect. [Link]
-
Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Scilit. [Link]
-
(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
(s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. [Link]
-
Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC, NIH. [Link]
-
Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Sci-Hub. [Link]
Sources
- 1. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acs.figshare.com [acs.figshare.com]
Optimizing temperature for aldol reactions with (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Introduction
The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, renowned for its reliability in establishing stereocenters. The (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone chiral auxiliary provides exceptional facial bias, guiding the enolate to react with aldehydes with high diastereoselectivity. However, achieving this high fidelity is critically dependent on precise control of reaction parameters, chief among them being temperature. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and optimizing temperature in your aldol reactions to ensure reproducible, high-selectivity outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for the stereochemical outcome of this aldol reaction?
A1: Temperature is a master variable that directly influences both reaction kinetics and thermodynamics. In the context of the Evans aldol reaction, its primary role is to ensure the reaction proceeds under kinetic control, favoring a single, low-energy transition state over others.[1]
-
Kinetic vs. Thermodynamic Control: At very low temperatures (typically -78 °C), the reaction is irreversible. The product distribution reflects the relative energies of the competing transition states, not the stability of the final products. The desired syn-aldol product is formed via the most stable, highly organized Zimmerman-Traxler transition state.[2][3][4]
-
Preventing Side Reactions: Higher temperatures can provide enough energy to overcome the activation barrier for undesired pathways, such as retro-aldol reactions, enolate equilibration, or self-condensation of the aldehyde.[1][2] This erodes stereoselectivity and reduces the overall yield of the desired product.
Q2: What is the recommended starting temperature for an aldol reaction using this auxiliary?
A2: The standard and highly recommended starting point for a boron-mediated Evans aldol reaction is -78 °C (a dry ice/acetone bath).[1][5][6] This temperature is generally low enough to "freeze out" competing transition states and ensure the reaction proceeds cleanly through the desired Zimmerman-Traxler model.[7] The enolate is typically formed at 0 °C, then cooled to -78 °C before the aldehyde is added.[1]
Q3: How does increasing the temperature typically affect diastereoselectivity and yield?
A3: As temperature increases, you generally expect to see a decrease in diastereoselectivity.
-
Effect on Selectivity: With more thermal energy, the energy difference between the favored chair-like transition state and other, higher-energy transition states (e.g., boat-like or alternative chair conformations) becomes less significant.[8] This allows for the formation of minor diastereomers, reducing the diastereomeric ratio (d.r.).
-
Effect on Yield and Rate: While higher temperatures will increase the reaction rate, they can also decrease the isolated yield of the desired product due to the formation of byproducts from side reactions.[9] There is a trade-off between reaction time and selectivity that must be optimized for each specific substrate pair.
Q4: What are the tell-tale signs that my reaction temperature was too high?
A4: Several observations from your crude reaction analysis (e.g., by ¹H NMR or crude HPLC) can point to a suboptimal, elevated temperature:
-
Poor Diastereomeric Ratio (d.r.): This is the most direct indicator. Instead of a single major diastereomer (often >95:5), you will see significant signals corresponding to other isomers.
-
Presence of Byproducts: Look for evidence of aldehyde self-condensation, or products arising from enolate decomposition.
-
Low Yield: A complex crude mixture with a low yield of the desired aldol adduct suggests that competing reaction pathways were active.
Troubleshooting Guide: Temperature-Related Issues
Problem 1: Low Diastereoselectivity (e.g., d.r. < 90:10)
| Potential Cause | Explanation | Recommended Solution |
| Temperature Spikes | The reaction was not maintained at a consistent low temperature. Localized heating during reagent addition or inadequate cooling can compromise selectivity. | Ensure your cooling bath is well-insulated and maintained. Add reagents dropwise and slowly, especially the aldehyde, directly into the stirred solution to dissipate heat. |
| Reaction Warmed Prematurely | Allowing the reaction to warm to 0 °C or room temperature too quickly can allow for equilibration or retro-aldol/aldol sequences. | Maintain the reaction at -78 °C for the prescribed time (typically 1-4 hours) before slowly warming.[1][6] Quench the reaction at a low temperature (e.g., -20 °C or 0 °C) as specified in robust protocols. |
| Substrate-Specific Effects | Highly reactive aldehydes or sterically demanding substrates may require even lower temperatures to control selectivity. | For a new substrate pair, perform a temperature scouting experiment (see protocol below). Test temperatures such as -90 °C or -100 °C (dry ice/acetonitrile or liquid N₂/ethyl acetate slush baths). |
Problem 2: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Reaction Too Cold | While excellent for selectivity, extremely low temperatures can slow the reaction rate to a crawl, especially with less reactive electrophiles (aldehydes) or sterically hindered enolates. | If after a standard time at -78 °C there is no product, consider allowing the reaction to stir for a longer duration at -78 °C. If still unsuccessful, let the reaction warm very slowly (e.g., to -40 °C or -20 °C) and hold it there for a period, monitoring by TLC. |
| Incomplete Enolate Formation | If the enolate did not form completely before the aldehyde was added, the yield will be poor. | Ensure the enolization step (e.g., with Bu₂BOTf and a tertiary amine base) is allowed to proceed for the recommended time (e.g., 30-60 min) at 0 °C before cooling for the aldehyde addition.[1][10] |
Problem 3: Reaction is Incomplete
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time at Optimal Temperature | The activation energy for the reaction at -78 °C is low, but not zero. The reaction may simply need more time to reach completion. | Extend the reaction time at -78 °C. Monitor the reaction by TLC (if feasible) by quenching small aliquots. |
| Sub-optimal Warming Protocol | Some protocols call for a "warming" period after the initial reaction at -78 °C to drive the reaction to completion. | After stirring for 2 hours at -78 °C, allow the reaction to warm to 0 °C and stir for an additional hour before quenching.[1] This can often improve conversion without significantly compromising selectivity. |
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic approach to determine the optimal temperature for a new set of substrates.
Objective: To identify the temperature that provides the best balance of diastereoselectivity, yield, and reaction time.
Methodology:
-
Setup: Prepare a stock solution of your N-acylated oxazolidinone in an appropriate solvent (e.g., CH₂Cl₂). Prepare a separate stock solution of your aldehyde.
-
Enolate Formation (Master Batch): In a single flask, generate the boron enolate under standard conditions (e.g., add Bu₂BOTf at 0 °C, followed by Hünig's base, and stir for 1 hour).[10]
-
Aliquoting: Quickly distribute equal volumes of the cold enolate solution into several pre-chilled reaction vessels, each equipped with a stir bar and under an inert atmosphere (N₂ or Argon).
-
Temperature Equilibration: Place each vessel into a pre-equilibrated cooling bath at a different target temperature (e.g., -100 °C, -78 °C, -60 °C, -40 °C). Allow the solutions to stir for 5-10 minutes to reach thermal equilibrium.
-
Aldehyde Addition: Add an identical amount of the aldehyde stock solution to each reaction vessel simultaneously (or as close as possible).
-
Reaction & Quenching: Stir each reaction for a fixed period (e.g., 3 hours). Quench all reactions simultaneously by adding a pH 7 buffer.
-
Workup & Analysis: Perform an identical workup and purification for each reaction. Analyze the crude diastereomeric ratio by ¹H NMR and determine the isolated yield of the product.
Data Interpretation
Summarize your findings in a table to easily compare the outcomes.
| Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| -100 | 3 | 45% | >99:1 |
| -78 | 3 | 85% | 98:2 |
| -60 | 3 | 92% | 93:7 |
| -40 | 3 | 95% | 85:15 |
Visualizing the Optimization Workflow
The process of troubleshooting and optimizing temperature can be visualized as a logical workflow.
Caption: Workflow for temperature optimization in Evans aldol reactions.
Mechanistic Insight: The Zimmerman-Traxler Model
The high diastereoselectivity of the boron-mediated Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model .[3] This model proposes a six-membered, chair-like transition state where the boron atom coordinates with both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][2][7]
Caption: The Zimmerman-Traxler model explains the high syn-selectivity.
At higher temperatures, molecules have sufficient energy to overcome the steric barriers of less-favored transition states (e.g., where the 'R' group is axial), leading to a mixture of products and thus, lower diastereoselectivity.
References
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Zimmerman-Traxler Model. OpenOChem Learn. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]
-
Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. PubMed Central (PMC) - NIH. [Link]
-
The Zimmerman-Traxler Transition State Model. YouTube. [Link]
-
Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. National Institutes of Health (NIH). [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Effect of temperature on aldol condensation reaction for different chemical compounds. ResearchGate. [Link]
-
Evans' enolate alkylation-hydrolysis. University of Liverpool. [Link]
-
Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. MDPI. [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Chemistry Stack Exchange. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
The effect of temperature on the asymmetric aldol reaction between acetone and p-nitro- benzaldehyde. ResearchGate. [Link]
-
An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Iowa State University. [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central (PMC) - NIH. [Link]
-
Evans Aldol Reaction. Chem-Station. [Link]
-
Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. University of York. [Link]
-
Asymmetric Aldol Reaction Using Boron Enolates. PubMed. [Link]
-
Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. PubMed Central (PMC) - NIH. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health (NIH). [Link]
-
Enantioselectivity in the boron aldol reactions of methyl ketones. ResearchGate. [Link]
-
Diastereoselectivity in the boron aldol reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones. Royal Society of Chemistry. [Link]
-
Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. youtube.com [youtube.com]
- 5. Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 8. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. york.ac.uk [york.ac.uk]
Impact of solvent choice on stereoselectivity with (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Welcome to the technical support center for the chiral auxiliary (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on stereoselectivity in asymmetric aldol additions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible and highly selective outcomes.
Introduction: The Central Role of Solvent in Stereocontrol
This guide will delve into the nuances of solvent selection, providing you with the knowledge to troubleshoot and optimize your reactions for the highest possible diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my diastereoselectivity low when using this compound?
A1: Low diastereoselectivity is a common issue that can often be traced back to the stability and geometry of the enolate intermediate. The key to high selectivity with this auxiliary is the formation of a specific Z-enolate, which is achieved through a process called "soft enolization" using a Lewis acid and a hindered base.[3] This Z-enolate then reacts with the aldehyde via a chair-like Zimmerman-Traxler transition state to yield the syn-aldol product.[7]
Several factors related to your solvent choice could be compromising this pathway:
-
Solvent Polarity and Coordinating Ability: The solvent must be able to dissolve the reactants and intermediates without disrupting the crucial chelation between the Lewis acid, the enolate, and the aldehyde.
-
Highly polar or coordinating solvents (e.g., DMSO, DMF) can compete with the carbonyl oxygens of the oxazolidinone for coordination to the Lewis acid (like TiCl₄ or Bu₂BOTf). This can lead to a less organized, "open" transition state, resulting in a mixture of diastereomers.
-
Non-coordinating, non-polar solvents are generally preferred. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are the most commonly used and recommended solvents for these reactions as they provide a good balance of solubility and minimal interference with the chelated transition state.[8][9] In an optimization study for a similar reaction, THF was identified as the optimal solvent.[8]
-
-
Presence of Protic Impurities: Protic impurities (e.g., water, alcohols) in your solvent or reagents can quench the enolate, leading to side reactions and reduced selectivity. It is imperative to use anhydrous solvents and reagents.
Q2: Which solvent is generally recommended for aldol reactions with this auxiliary, and why?
A2: Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) are the most frequently recommended solvents for achieving high diastereoselectivity in aldol reactions using Evans-type oxazolidinone auxiliaries.[8][9][10]
The rationale for this recommendation lies in their properties:
-
Aprotic Nature: They lack acidic protons, preventing the unwanted quenching of the enolate.
-
Moderate Polarity: They provide sufficient solubility for the starting materials and intermediates at the low temperatures required for these reactions (typically -78 °C to 0 °C).
-
Poor Lewis Basicity (Low Coordinating Ability): They are weak Lewis bases and do not effectively compete with the carbonyl groups of the chiral auxiliary for coordination to the Lewis acid. This is crucial for the formation of the rigid, chelated Zimmerman-Traxler transition state that dictates the stereochemical outcome.[7]
Q3: Can the choice of Lewis acid influence which solvent I should use?
A3: Yes, the choice of Lewis acid and solvent are often interconnected.
-
Dibutylboron Triflate (Bu₂BOTf): With boron enolates generated using Bu₂BOTf, both CH₂Cl₂ and THF are effective. Boron enolates are known to provide exceptionally high levels of diastereoselectivity.[7] The mechanism involves the formation of a boron-chelated Z-enolate, which then proceeds through the Zimmerman-Traxler transition state.[7][10]
The interplay between the Lewis acid, the base, and the solvent is what ultimately determines the rigidity and conformation of the transition state, and thus the stereoselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Diastereomeric Ratio (d.r.) | 1. Inappropriate Solvent Choice: The solvent may be too polar or coordinating, disrupting the chelated transition state. 2. Sub-optimal Lewis Acid/Base Combination: The chosen Lewis acid or base may not be effectively promoting the formation of the desired Z-enolate. 3. Incorrect Stoichiometry: An incorrect ratio of Lewis acid or base can lead to incomplete enolization or alternative reaction pathways. | 1. Switch to a less coordinating solvent. If you are using a solvent other than CH₂Cl₂ or THF, switch to one of these. Ensure the solvent is anhydrous. 2. Re-evaluate your Lewis acid. For propionyl imides, Bu₂BOTf is often the gold standard for high selectivity. For other substrates, TiCl₄ can be very effective. 3. Verify the stoichiometry of your reagents. Typically, a slight excess of the Lewis acid and base relative to the oxazolidinone is used. |
| No Reaction or Low Yield | 1. Incomplete Enolate Formation: The base may not be strong enough, or the temperature may be too high. 2. Decomposition of Reagents: Moisture in the reaction can lead to the decomposition of the Lewis acid and the enolate. | 1. Ensure your base is suitable. A hindered amine base like DIPEA is commonly used. Ensure it is freshly distilled and dry. The reaction should be carried out at low temperatures (e.g., -78 °C). 2. Use anhydrous conditions. Dry all glassware thoroughly and use freshly distilled, anhydrous solvents. |
| Inconsistent Results | 1. Variable Quality of Reagents or Solvents: Impurities or degradation of reagents can lead to inconsistent outcomes. | 1. Use high-purity, anhydrous solvents. Consider passing them through a column of activated alumina before use. 2. Use fresh or properly stored Lewis acids. Bu₂BOTf and TiCl₄ are moisture-sensitive. |
Experimental Protocols
Representative Procedure for a Diastereoselective Aldol Addition
This procedure is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Dissolve the (2S,4R)-3-acyl-4-methyl-2-phenyl-5-oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ (or THF) to a concentration of approximately 0.1 M under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Add Bu₂BOTf (1.1 equiv.) dropwise to the stirred solution.
-
After 5-10 minutes, add diisopropylethylamine (DIPEA) (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 1-2 hours.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography.
-
Purify the product by flash column chromatography.
-
Visualizing the Mechanism: The Role of Chelation
The high diastereoselectivity observed in these reactions is a direct result of a highly organized, chelated transition state. The following diagram illustrates the key steps.
Caption: Workflow for a highly diastereoselective Evans aldol addition.
The choice of a non-coordinating solvent like CH₂Cl₂ or THF is critical in the "Enolate Formation" and "Aldol Addition" steps to ensure the stability of the chelated intermediates and the Zimmerman-Traxler transition state.
References
-
Lee, J., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(10), 1648. Available at: [Link]
-
Alemán, J., et al. (2015). Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. Molecules, 20(5), 7639-7653. Available at: [Link]
-
Verma, N., et al. (2021). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Reaction Chemistry & Engineering, 6, 1239-1253. Available at: [Link]
-
Kim, B. H., et al. (2011). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. Bulletin of the Korean Chemical Society, 32(4), 1433-1438. Available at: [Link]
-
de F. F. C. Flores, A., et al. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 18(11), 13396-13411. Available at: [Link]
-
Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(45), 15415-15425. Available at: [Link]
-
Downey, W. (2020). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. Available at: [Link]
-
Carreño, M. C., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(5), 833-838. Available at: [Link]
-
Mellado-Hidalgo, E. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. ISU ReD: Research and eData. Available at: [Link]
-
Smith, T. E., & Richardson, D. P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]
-
Magritek. (2019). The Aldol Condensation. Available at: [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]
-
Myers, A. G. (n.d.). The Zimmerman-Traxler Model for the Aldol Reaction. Harvard University. Available at: [Link]
-
Ito, H., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 4881. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. magritek.com [magritek.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity of electrophiles with (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone enolates
Technical Support Center: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Enolates
Welcome to the dedicated technical support center for overcoming challenges associated with the use of this compound and related Evans-type chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with poorly reactive electrophiles in stereoselective carbon-carbon bond-forming reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized procedures to ensure your success with this powerful synthetic tool.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reactivity of N-acyl oxazolidinone enolates.
Q1: Why am I seeing no reaction or very low conversion with my electrophile?
A: This is the most common issue and typically stems from one of two sources: inefficient enolate formation or, more likely, low electrophilicity of your reaction partner. Evans enolates, particularly lithium enolates, are relatively stable and may not react with passive electrophiles like secondary alkyl halides or electron-neutral epoxides without activation.[1] Furthermore, lithium enolates can form unreactive aggregates in solution, especially at low temperatures, which reduces the concentration of the active monomeric species.[1][2]
Q2: I'm getting a mixture of diastereomers. What's going wrong?
A: Poor diastereoselectivity is often a sign of a poorly organized transition state. The high fidelity of Evans auxiliaries relies on a rigid, chelated Z-enolate reacting through a Zimmerman-Traxler-like transition state.[3][4] This can be compromised if:
-
The wrong enolate geometry is formed: Using non-chelating bases or inappropriate solvents can lead to mixtures of E/Z enolates.
-
The reaction temperature is too high: Elevated temperatures can provide enough energy to overcome the facial bias imposed by the auxiliary, leading to erosion of selectivity.
-
A retro-aldol or retro-alkylation reaction is occurring: If the reaction is reversible, product equilibration can scramble the initial stereochemistry.[1]
Q3: What is the difference between "soft" and "hard" enolization, and which should I use?
A: "Hard" enolization refers to the use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to rapidly and irreversibly deprotonate the N-acyl imide.[5] "Soft" enolization involves the use of a Lewis acid (commonly Dialkylboron Triflate, e.g., n-Bu₂BOTf) in the presence of a weaker amine base (e.g., triethylamine, Et₃N).[4][6] For most applications, especially aldol reactions, soft enolization is superior as it reliably generates the Z-boron enolate, which leads to exceptionally high syn-diastereoselectivity.[7]
Q4: Can I use catalytic Lewis acids?
A: While the enolization step with boron is stoichiometric, the use of catalytic Lewis acids is a primary strategy for activating the electrophile. Adding a catalytic amount of a Lewis acid like Sc(OTf)₃ or ZnCl₂ can dramatically increase the reaction rate with a weak electrophile without disrupting the chiral auxiliary's control elements.[8]
In-Depth Troubleshooting Guide
When simple fixes are not enough, a more systematic approach is required. This guide breaks down problems by symptom, explores the underlying chemical principles, and provides actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Your TLC or LC-MS shows primarily unreacted N-acyl oxazolidinone and electrophile. This points to a fundamental reactivity barrier.
Potential Causes & Solutions:
-
Incomplete Enolate Formation:
-
The Cause: The base may be degraded, the solvent may not be sufficiently dry, or the temperature may be incorrect. For lithium enolates, this is a common failure point.
-
The Solution: Always use freshly titrated or newly purchased strong bases. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. For LDA, prepare it in situ at -78 °C, warm to 0 °C to ensure formation, and re-cool before adding your substrate.[9]
-
-
Low Electrophile Reactivity (The Core Problem):
-
The Cause: The electrophile lacks a potent electron-withdrawing group, is sterically hindered, or is a poor leaving group. Examples include secondary alkyl bromides, simple epoxides, and some ketones.
-
The Solution: Change the Counterion. The reactivity of the enolate is highly dependent on the metal counterion (Li < Na < K < B ≈ Ti). Switching from a lithium enolate (formed with LDA) to a boron enolate (formed with n-Bu₂BOTf/Et₃N) or a titanium enolate (TiCl₄/Hünig's base) can significantly enhance nucleophilicity.[10]
-
The Solution: Activate the Electrophile with a Lewis Acid. This is the most powerful strategy. A Lewis acid can coordinate to the electrophile, lowering its LUMO and making it more susceptible to nucleophilic attack.[8] This creates a more favorable reaction pathway without altering the well-defined structure of the chiral enolate.
-
Table 1: Recommended Lewis Acids for Electrophile Activation
| Lewis Acid | Typical Substrate Class | Recommended Conditions | Notes |
|---|---|---|---|
| MgBr₂·OEt₂ | Hindered Alkyl Halides, Aldehydes | 1.1 - 2.0 eq., -40 °C to 0 °C | Mild and effective. Can pre-complex with the electrophile before adding the enolate. |
| ZnCl₂ | Unreactive Ketones, Epoxides | 1.0 - 1.5 eq., -78 °C to RT | Particularly useful for promoting Mukaiyama-type aldol reactions. |
| Sc(OTf)₃ | Broad (Halides, Carbonyls) | 0.1 - 0.3 eq., -78 °C to RT | A powerful oxophilic Lewis acid that can often be used catalytically. |
| TiCl₄ | Aldehydes, Imines | 1.1 eq., -78 °C | Very strong; can also be used for enolate formation. Use with care as it can promote side reactions.[10] |
| BF₃·OEt₂ | Aldehydes | 1.1 eq., -78 °C | Classic Lewis acid for activating carbonyls in aldol additions.[8] |
Troubleshooting Workflow: Low Conversion
This decision tree illustrates a logical progression for diagnosing and solving low-yield reactions.
Caption: A logical workflow for troubleshooting low conversion.
Issue 2: Poor Diastereoselectivity
You are forming the product, but the diastereomeric ratio (d.r.) is low, indicating a loss of stereocontrol.
Potential Causes & Solutions:
-
Incorrect Enolate Geometry:
-
The Cause: The highly selective reaction depends on the formation of the Z-enolate. Lithium enolates can sometimes give mixtures, especially if aggregation states are not controlled.[1]
-
The Solution: The most reliable method to ensure Z-enolate formation is the use of di-n-butylboron triflate (n-Bu₂BOTf) and an amine base.[6][7] The bulky butyl groups and the chelation to the auxiliary strongly favor the Z-geometry.
-
-
Flexible or Non-Chelated Transition State:
-
The Cause: The metal counterion is not coordinating strongly to both the enolate oxygen and the auxiliary's carbonyl oxygen. This removes the rigid facial bias. This can happen with potassium enolates or in highly coordinating solvents that compete for the metal center.
-
The Solution: Boron enolates provide an exceptionally rigid, chelated transition state, which is why they are the gold standard for Evans aldol reactions.[7] Using a non-coordinating solvent like dichloromethane (DCM) is also critical.
-
Diagram: The Key to Selectivity - The Chelated Z-Enolate
This diagram shows how the chiral auxiliary directs the incoming electrophile.
Caption: Formation of the chelated Z-enolate and stereoselective attack.
Detailed Experimental Protocols
These protocols provide step-by-step guidance for challenging reactions. Safety Precaution: These reactions are air- and moisture-sensitive. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.
Protocol 1: Lewis Acid-Mediated Alkylation with a Hindered Electrophile (e.g., sec-Butyl Bromide)
This protocol is designed for cases where direct alkylation of the lithium enolate fails.
-
Enolate Formation:
-
To a flame-dried round-bottom flask under Argon, add the (2S,4R)-3-propionyl-4-methyl-2-phenyl-5-oxazolidinone (1.0 eq.).
-
Dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add freshly prepared LDA (1.1 eq., 1.0 M in THF/hexanes) dropwise via syringe.
-
Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
-
Electrophile Activation and Reaction:
-
In a separate flame-dried flask, dissolve Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂) (1.5 eq.) in anhydrous DCM.
-
Cool this solution to -78 °C.
-
Add the secondary alkyl bromide (1.5 eq.) to the MgBr₂ solution and stir for 15 minutes to allow for pre-complexation.
-
Using a cannula, slowly transfer the enolate solution from the first flask into the electrophile/Lewis acid mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 4 hours, then slowly warm to -20 °C and hold for an additional 12-16 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the alkylated product.[11][12]
-
Protocol 2: High-Selectivity Boron Enolate Aldol with an Electron-Poor Aldehyde
This is the standard for achieving maximum diastereoselectivity in aldol additions.[7]
-
Enolate Formation:
-
To a flame-dried round-bottom flask under Argon, add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C.
-
Add triethylamine (Et₃N) (1.4 eq.) via syringe.
-
Slowly add di-n-butylboron triflate (n-Bu₂BOTf) (1.2 eq., 1.0 M in DCM) dropwise. The solution should turn from colorless to yellow/orange.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolization. Re-cool the solution to -78 °C.
-
-
Aldol Addition:
-
Add the aldehyde (1.5 eq.), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-4 hours. The reaction is often complete within this time, but can be monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer solution.
-
Add methanol and 30% hydrogen peroxide (2:1 ratio relative to the buffer volume) and stir vigorously at 0 °C for 1 hour to break down the boron complexes.
-
Extract with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel chromatography to isolate the desired syn-aldol adduct.
-
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Kim, B. M., et al. (1991). Aldol Reactions of Boron Enolates. Comprehensive Organic Synthesis, 2, 239-275.
-
Sage, C. R., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(40), 13019–13027. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 21, 2026. [Link]
-
Collum, D. B., et al. (2014). Structure–Reactivity Relationships in Lithiated Evans Enolates. Journal of the American Chemical Society, 136(25), 9113–9121. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. In Wikipedia. Retrieved January 21, 2026. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
- Lombardo, M., & Trombini, C. (2000).
-
Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions with titanium enolates of acyloxazolidinones: (2S,3S)-3-hydroxy-3-(2-methyl-1,3-dithian-2-yl)-2-methylpropanoic acid. Organic Syntheses, 77, 106. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Evans, D. A., et al. (1999). A general method for the synthesis of enantiomerically pure β-substituted, β-amino acids. Journal of the American Chemical Society, 121(4), 686–699. [Link]
-
Ager, D. J., et al. (1996). 1,3-Oxazolidin-2-ones as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Palomo, C., et al. (2004). β-Lactams as versatile starting materials for the synthesis of non-β-lactam products. Chemical Society Reviews, 33(2), 65-75. [Link]
Sources
- 1. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.williams.edu [chemistry.williams.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Stereochemical Purity for Products of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
In the landscape of asymmetric synthesis, the pursuit of enantiopure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry can dictate therapeutic efficacy versus toxicity. Chiral auxiliaries remain a robust and reliable tool for introducing stereocenters with high fidelity.[1][2] The (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a derivative of the renowned Evans auxiliary, offers a powerful platform for stereoselective transformations such as aldol additions and alkylations.[3][4] The successful application of this auxiliary, however, is not complete upon the formation of the carbon-carbon bond. The ultimate validation of the synthesis lies in the accurate determination of its stereochemical outcome—first as diastereomeric excess (d.e.) of the auxiliary-bound intermediate, and finally as enantiomeric excess (e.e.) of the cleaved, target molecule.
This guide provides a comprehensive comparison of the primary analytical methodologies for this critical validation step. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, grounded in authoritative references to ensure scientific integrity.
The Strategic Importance of Stereochemical Analysis
The use of a chiral auxiliary like this compound is a tactic of temporary diastereoselection. The chiral scaffold of the auxiliary directs an incoming reagent to one face of a prochiral enolate, resulting in the formation of one diastereomer in preference to the other.[1][3] The ratio of these diastereomers, or diastereomeric excess (d.e.), is the first measure of the reaction's success. Following the reaction, the auxiliary is cleaved to release the desired chiral product, now as a mixture of enantiomers.[5][6][7] The enantiomeric excess (e.e.) of this final product is the true measure of the synthesis's effectiveness and is directly correlated to the d.e. of the intermediate stage.
The general workflow, therefore, involves two key analytical checkpoints, as illustrated below.
Caption: General workflow from synthesis to stereochemical analysis.
Comparison of Core Analytical Methodologies
The choice of analytical technique depends on the stage of synthesis, the physical properties of the analyte, and the level of precision required. We will compare the three most common and powerful methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.
| Method | Analyte Stage | Principle | Primary Output | Key Advantage | Key Limitation |
| Chiral HPLC | Diastereomer & Enantiomer | Differential interaction with a Chiral Stationary Phase (CSP).[8] | Chromatogram with separated peaks. | High accuracy and resolving power for both d.e. and e.e.[9] | Requires method development; may need derivatization. |
| ¹H NMR Spectroscopy | Diastereomer (primarily) | Diastereomers have distinct NMR spectra in an achiral solvent.[10] | Spectrum with non-equivalent, integrable signals. | Rapid d.e. determination on crude material without separation. | Less effective for direct e.e. analysis without chiral additives.[11] |
| Optical Polarimetry | Enantiomer | Measures the rotation of plane-polarized light by a chiral sample.[12][13] | Angle of rotation (α). | Fast, non-destructive measurement.[13] | Requires pure sample and known specific rotation of the pure enantiomer.[14] |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for accurately determining both d.e. and e.e. due to its high resolving power. The technique relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation.[8]
Causality of Method Choice: For products derived from oxazolidinone auxiliaries, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[15][16][17] These phases form transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions. The subtle differences in the three-dimensional fit of each stereoisomer into the chiral grooves of the CSP dictate the strength of these interactions and, consequently, the separation.
Experimental Protocol: e.e. Determination of a Chiral Carboxylic Acid (Post-Cleavage)
-
Instrumentation: HPLC system with a UV detector, column oven, and autosampler.
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA). A typical starting point is 90:10 Hexane:IPA + 0.1% TFA. The TFA is crucial for protonating the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Flow Rate: 0.5 to 1.0 mL/min.[17]
-
Temperature: 25°C.[17]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).[15]
-
Sample Preparation: Dissolve the purified carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the sample.[15]
-
Record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Trustworthiness: This protocol is self-validating. The baseline resolution of the two enantiomer peaks provides a direct visual confirmation of separation quality. A spiked sample, where a small amount of the racemic compound is added to the enantiomerically enriched sample, can be run to confirm the identity of the major and minor peaks.
Caption: Experimental workflow for Chiral HPLC analysis.
Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for determining the diastereomeric excess (d.e.) of the N-acyl oxazolidinone intermediate before the auxiliary is cleaved. Because diastereomers are different compounds, they have distinct chemical and physical properties, resulting in non-equivalent signals in an NMR spectrum.[11]
Causality of Method Choice: This method is often the first analytical check performed on the crude reaction mixture.[10] It is fast, requires no separation, and provides an immediate assessment of the reaction's diastereoselectivity. Protons on the auxiliary or the newly formed stereocenter that are in different chemical environments in the two diastereomers will give rise to separate, integrable signals. For example, the proton at the C4 position of the oxazolidinone ring is often a well-resolved signal for this purpose.
Experimental Protocol: d.e. Determination of N-Acyl Intermediate
-
Instrumentation: High-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[18]
-
Sample Preparation: Dissolve an aliquot of the crude (or purified) reaction mixture (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Step: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures all protons have fully relaxed between scans, making the integration values quantitatively accurate. A d1 of 10-30 seconds is often sufficient.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction).
-
Carefully perform baseline correction across the signals of interest.
-
Identify a set of well-resolved, non-overlapping signals corresponding to each diastereomer.
-
Integrate the area of the signal for the major diastereomer (Integral_major) and the minor diastereomer (Integral_minor).
-
-
Analysis:
-
Calculate the diastereomeric ratio (d.r.) = Integral_major / Integral_minor.
-
Calculate the diastereomeric excess using the formula: d.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
-
Trustworthiness: The accuracy of this method hinges on the quality of the data acquisition and processing. The selection of clean, baseline-resolved signals for integration is critical. Comparing the integration ratios of multiple pairs of signals from different parts of the molecules can serve as an internal validation of the result. For determining e.e. post-cleavage, NMR can be used but requires the addition of a chiral solvating or derivatizing agent to induce a chemical shift difference between the enantiomers.[11][19]
Method 3: Optical Polarimetry
Polarimetry is a classic technique that measures the extent to which a chiral compound rotates plane-polarized light.[12][13] This property, known as optical rotation, is an intrinsic characteristic of a chiral molecule.[20]
Causality of Method Choice: This method is best suited for a quick check of enantiomeric purity on a purified sample, provided that a literature value for the specific rotation [α] of the enantiopure compound is available. It is a non-destructive technique, allowing the sample to be recovered. The magnitude of the observed rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess.[14]
Experimental Protocol: e.e. Determination of a Purified Product
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Accurately prepare a solution of the purified product with a known concentration (c), typically in g/mL.
-
The solvent must be specified, as it can influence the rotation.
-
Ensure the sample is free of any other optically active impurities.
-
-
Data Acquisition:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution.
-
Measure the observed rotation, α.
-
-
Analysis:
-
First, calculate the specific rotation of the sample using the formula: [α]_sample = α / (c * l)
-
Then, calculate the enantiomeric excess (often termed "optical purity" in this context) using the formula: e.e. (%) = ([α]_sample / [α]_pure_enantiomer) x 100
-
Trustworthiness: The reliability of this method is entirely dependent on the accuracy of the literature value for the specific rotation of the pure enantiomer and the purity of the sample being analyzed. Any chiral impurity will contribute to the observed rotation, leading to an inaccurate e.e. value. For this reason, polarimetry is often used as a confirmatory technique alongside a more definitive method like chiral HPLC.[14]
Mandatory Preliminary Step: Cleavage of the Chiral Auxiliary
To analyze the enantiomeric excess of the final product, the chiral auxiliary must first be removed. The choice of cleavage method is critical as it must be high-yielding without causing racemization of the newly formed stereocenter.[5]
Protocol Example: Hydrolytic Cleavage to a Carboxylic Acid
This is a common method for cleaving N-acyl oxazolidinones.[6][7]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add aqueous hydrogen peroxide (30% solution) followed by a dropwise addition of an aqueous solution of lithium hydroxide (LiOH).
-
Reaction: Stir the mixture at 0°C for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Acidify the mixture with HCl to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the organic layer for recycling. The desired carboxylic acid product is typically extracted under acidic conditions.
-
Purification: Purify the carboxylic acid product using column chromatography or recrystallization.
Caption: Workflow for hydrolytic cleavage of the auxiliary.
Conclusion
The accurate determination of diastereomeric and enantiomeric excess is a non-negotiable step in validating the outcome of an asymmetric synthesis using the this compound auxiliary. While ¹H NMR spectroscopy offers a rapid and powerful method for assessing the diastereoselectivity of the key bond-forming reaction on crude material, chiral HPLC stands as the most accurate and reliable method for quantifying the enantiomeric excess of the final, cleaved product. Polarimetry serves as a useful, quick, and non-destructive secondary check when a reference value is available. A multi-faceted analytical approach, leveraging the strengths of each technique at the appropriate stage, provides the highest degree of confidence in the final stereochemical assignment.
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- Szabó, Z. I., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
- Szabó, Z. I., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed.
- Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Tóth, G., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate.
- OChem Tutor. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). Evans Aldol Reaction.
- Chem-Station. (2014). Evans Aldol Reaction.
- Kruger, H. G. (2015). A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. South African Journal of Chemistry, 68, 163-167.
- Antal, M., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4509.
- de Souza, J. A. V., et al. (2021). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 26(11), 3326.
- Anton Paar. (n.d.). Basics of polarimetry.
- BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
- Ghosh, A., & Fischer, P. (2018). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Physics, 6.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 714-718.
- BenchChem. (n.d.). Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries.
- Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(4), 256-270.
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Chiral Auxiliary Performance in Stereoselective Transformations
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and powerful strategy for inducing stereocontrol. This guide provides an in-depth comparison of the lesser-known chiral auxiliary, (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone , with three of the most widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Sultams , and Meyers' Amides .
This analysis is grounded in a thorough review of the scientific literature, presenting a comparative assessment of their performance in key asymmetric reactions, supported by experimental data. We will delve into the mechanistic principles that govern their stereodirecting capabilities, provide detailed experimental protocols for their application, and discuss the practical aspects of their cleavage and recyclability.
Introduction to Chiral Auxiliaries: The Principle of Temporary Chirality
A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse.[1] The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer over all others.
-
High Yields: Ensuring efficient conversion in both the attachment and reaction steps.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.
-
Recyclability: The ability to recover the auxiliary in high yield for reuse, which is crucial for cost-effectiveness and sustainability.
This guide will compare this compound and its more established counterparts against these critical metrics.
A Closer Look at this compound
This compound is a chiral oxazolidinone derivative. Its structure features a five-membered heterocyclic ring with defined stereochemistry at the 2 and 4 positions. The benzoyl group on the nitrogen atom and the phenyl and methyl groups on the oxazolidinone ring create a specific steric and electronic environment that can influence the facial selectivity of reactions at a prochiral center attached to the auxiliary.
While less documented in extensive comparative studies than Evans' auxiliaries, its structural similarity to other effective oxazolidinones suggests its potential in asymmetric synthesis. A key aspect of its utility lies in how the substituents on the oxazolidinone ring shield one face of the enolate derived from an attached acyl group, thereby directing the approach of an electrophile to the opposite face.
The Established Competitors: A Benchmark for Performance
To provide a robust comparative framework, we will evaluate the performance of this compound against three widely recognized and highly effective classes of chiral auxiliaries.
Evans' Oxazolidinones
Introduced by David A. Evans and his research group, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[2] Typically derived from readily available amino acids, they offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations. The stereochemical outcome is highly predictable and is governed by the formation of a chelated Z-enolate, which directs the electrophile to the less hindered face.
Oppolzer's Sultams
Based on the camphor skeleton, Oppolzer's sultams are another powerful class of chiral auxiliaries.[3] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The sulfonamide linkage offers different cleavage conditions compared to the amide bond in oxazolidinones.
Meyers' Amides (Pseudoephedrine-based)
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a highly effective method for the asymmetric alkylation of a wide variety of carboxylic acids.[4] The pseudoephedrine is attached via an amide linkage, and deprotonation followed by alkylation proceeds with high diastereoselectivity. A key advantage of this method is the straightforward conversion of the alkylated amide to a variety of functional groups, including carboxylic acids, aldehydes, and ketones.
Performance in Asymmetric Reactions: A Data-Driven Comparison
The true measure of a chiral auxiliary's utility lies in its performance in stereoselective reactions. While direct, side-by-side comparative studies involving this compound are limited in the literature, we can draw meaningful comparisons by examining their performance in similar transformations reported in various studies.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where a chiral auxiliary directs the diastereoselective addition of an electrophile to a prochiral enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate * | N-acylated auxiliary | 2-chloromethyl-isoindole-1,3-dione | >99:1 | 68 | [5] |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 92 | [6] |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | 95:5 | 85 | [3] |
| Meyers' Amide | Pseudoephedrine propionamide | Benzyl bromide | >98:2 | 93 | [4] |
Note: Data for a structurally similar auxiliary is presented due to the limited availability of specific data for this compound.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [2] |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | 98:2 (syn) | 88 | [1] |
| This compound | Data not available | - | - | - |
Mechanistic Insights: The Origin of Stereocontrol
The high levels of stereoselectivity achieved with these auxiliaries can be attributed to the formation of rigid, chelated transition states that favor the approach of the electrophile from one face of the enolate.
Caption: Simplified models of stereocontrol for Evans' and Oppolzer's auxiliaries.
In the case of Evans' auxiliaries, the formation of a boron or lithium chelated Z-enolate leads to a predictable chair-like transition state, where the substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate. Similarly, the rigid camphor backbone of Oppolzer's sultam creates a highly biased steric environment, directing the incoming electrophile.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for a representative asymmetric alkylation are provided below.
General Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 1: Diastereoselective Alkylation using a (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate Auxiliary[5]
-
Enolate Formation: To a solution of the N-acylated auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add a solution of the electrophile (e.g., 2-chloromethyl-isoindole-1,3-dione, 1.2 equiv) in anhydrous THF dropwise at -78 °C.
-
Reaction Quench and Workup: Stir the reaction mixture at -78 °C for 2-4 hours. Quench the reaction by the addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary[6]
-
Enolate Formation: To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a solution in THF. Stir for 30 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction Quench and Workup: Stir the reaction at -78 °C for 3 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the product by flash chromatography.
Cleavage and Recyclability: The Practical Considerations
The ease of removal of the chiral auxiliary and its potential for recycling are critical factors in the overall efficiency and cost-effectiveness of an asymmetric synthesis.
| Chiral Auxiliary | Common Cleavage Methods | Recyclability |
| This compound | Hydrolysis (LiOH/H₂O₂), Reductive cleavage (LiBH₄), Transesterification | Generally good, similar to other oxazolidinones |
| Evans' Oxazolidinone | Hydrolysis (LiOH/H₂O₂), Reductive cleavage (LiBH₄, LiAlH₄), Transesterification (NaOMe/MeOH)[5] | Excellent, typically recovered in >95% yield |
| Oppolzer's Sultam | Hydrolysis (LiOH), Reductive cleavage (LiAlH₄) | Very good, often recovered in high yield by crystallization[7] |
| Meyers' Amide | Acidic or basic hydrolysis | Good, pseudoephedrine can be recovered |
Conclusion: Selecting the Optimal Chiral Auxiliary
The selection of a chiral auxiliary is a nuanced decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and scalability.
-
This compound , while less studied, represents a potentially valuable tool in the arsenal of synthetic chemists. Its structural features suggest that it can provide high levels of stereocontrol in a manner analogous to the more common Evans' auxiliaries. Further research is warranted to fully elucidate its scope and performance in a wider range of asymmetric transformations.
-
Evans' Oxazolidinones remain the gold standard for many applications, offering a wealth of literature precedent, predictable stereochemical outcomes, and well-established protocols for both reaction and cleavage.
-
Oppolzer's Sultams provide a robust alternative, particularly when different cleavage conditions or a more rigid chiral environment are desired.
-
Meyers' Amides offer a highly reliable and practical method for the asymmetric synthesis of a-substituted chiral carboxylic acids and their derivatives.
Ultimately, the choice of chiral auxiliary will be guided by the specific needs of the synthetic problem at hand. This guide provides a framework for making an informed decision by comparing the available data and highlighting the strengths of each of these powerful tools in asymmetric synthesis.
References
-
Blade, R. J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1283-1288. [Link]
-
Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]
-
Kim, B. H., et al. (2010). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 12(9), 2088-2091. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Hungarian Journal of Industry and Chemistry (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]
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PubChem. This compound. [Link]
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Belokon, Y. N., et al. (2000). (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Organic Letters, 2(11), 1589-1591. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613-1616. [Link]
-
Zhang, J., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Palomo, C., et al. (2005). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Angewandte Chemie International Edition, 44(39), 6358-6361. [Link]
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da Silva, F. C., et al. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 18(10), 12499-12513. [Link]
-
Myers, A. G., et al. (1997). A Practical Method for the Synthesis of D- and L-α-Amino Acids. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
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Mendoza, A., et al. (2018). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2018(4), M1014. [Link]
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Chiral HPLC methods for separating diastereomers from (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
A Senior Scientist's Guide to Chiral HPLC Methods for Separating N-Acyl Oxazolidinone Diastereomers
In the realm of asymmetric synthesis, Evans' oxazolidinone auxiliaries are indispensable tools for establishing stereochemistry with high fidelity.[] The purification of the resulting N-acyl oxazolidinone products and the accurate determination of diastereomeric excess (d.e.) are critical steps that underpin the success of these synthetic strategies. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose.
This guide provides a comparative analysis of chiral HPLC methods for the separation of diastereomers derived from N-acyl oxazolidinones, using (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone as a representative model. We will delve into the rationale behind method development, compare the performance of leading chiral stationary phases (CSPs), and provide actionable experimental protocols for researchers in drug discovery and development.
The Chromatographic Challenge: Resolving Diastereomers
Diastereomers, unlike enantiomers, possess different physical and chemical properties. This distinction means they can, in principle, be separated on standard achiral stationary phases (like C18 or silica).[2] However, for structurally similar diastereomers, such as those generated from Evans' auxiliary chemistry, achieving baseline resolution on achiral phases can be challenging. The subtle differences in their three-dimensional structures may not provide sufficient differential interaction with the stationary phase.
This is where Chiral Stationary Phases (CSPs) offer a significant advantage. While designed for enantioseparations, the complex chiral environment of a CSP provides a multitude of stereoselective interaction sites (e.g., hydrogen bonding, π-π stacking, steric hindrance) that can amplify the small structural differences between diastereomers, leading to superior separation and more accurate quantification.[3]
Comparative Analysis of Chiral Stationary Phases
The most successful and widely reported CSPs for the separation of N-acyl oxazolidinone diastereomers are polysaccharide-based columns. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad applicability and excellent stereoselectivity.[4]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separation
The primary mechanism of separation on these phases involves the analyte entering into chiral grooves and cavities on the polysaccharide structure. The conformation of the analyte and its ability to form transient diastereomeric complexes with the chiral selector dictate retention and selectivity.[5]
Two of the most prominent examples are columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Chiralcel® OD (Cellulose-based): This phase is often a first choice for method screening. Its cellulose backbone, derivatized with 3,5-dimethylphenylcarbamate, provides a robust platform for resolving a wide range of chiral compounds, including oxazolidinones.[6][7]
-
Chiralpak® AD (Amylose-based): Featuring an amylose backbone with the same carbamate derivative, this CSP often exhibits complementary selectivity to the Chiralcel OD.[8][9] The helical structure of amylose differs from that of cellulose, leading to different chiral recognition mechanisms.[4]
The choice of mobile phase is critical and is typically a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier plays a key role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.
Performance Comparison
Below is a summary of typical starting conditions and expected performance for separating N-acyl oxazolidinone diastereomers on these common polysaccharide phases.
| Stationary Phase | Typical Mobile Phase | Flow Rate (mL/min) | Detection | Expected Resolution (Rs) | Key Insight |
| Chiralcel® OD-H (4.6 x 250 mm, 5 µm) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | UV at 254 nm or 220 nm | > 1.5 | A robust starting point. The ratio of Hexane/IPA is the primary parameter for optimization. Increasing IPA content generally reduces retention time but may decrease resolution. |
| Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | n-Hexane / Isopropanol (95:5, v/v) | 1.0 | UV at 254 nm or 220 nm | > 2.0 | Often provides higher selectivity than OD-H for this class of compounds. May require lower percentages of alcohol modifier to achieve optimal separation.[9] |
| Standard Silica Gel (4.6 x 250 mm, 5 µm) | n-Hexane / Ethyl Acetate (80:20, v/v) | 1.0 | UV at 254 nm or 220 nm | Variable (often < 1.5) | A viable, lower-cost option. Separation relies on differences in polarity. Resolution can be highly dependent on the specific N-acyl and auxiliary substituents.[10] |
Strategic Workflow for Method Development
A logical, stepwise approach is crucial for efficient method development. The following workflow is recommended for separating a new pair of N-acyl oxazolidinone diastereomers.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocols
The following protocols provide robust starting points for analysis.
Protocol 1: General Screening Method using Chiralcel® OD-H
This protocol is designed as a primary screening method to quickly assess the separability of the diastereomers.
1. System Preparation:
- Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol (IPA). Ensure HPLC-grade solvents are used. Sparge with helium or sonicate for 15 minutes to degas.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in the mobile phase.
- Filter the sample through a 0.45 µm PTFE syringe filter before injection.
3. Chromatographic Run & Optimization:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the sample and acquire the chromatogram for at least 20-30 minutes.
- Causality: If peaks are broad or retention is too long (>20 min), increase the percentage of IPA to 15% or 20%. If resolution is poor but retention time is short, decrease the IPA percentage to 5% or 2%. The alcohol modifier directly competes with the analyte for polar binding sites on the CSP; higher concentrations elute the analyte faster.[11]
Protocol 2: High-Resolution Method using Chiralpak® AD-H
This protocol is tailored for achieving baseline separation for accurate quantification, particularly when Protocol 1 yields insufficient resolution.
1. System Preparation:
- Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size.[12]
- Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol (IPA).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- As described in Protocol 1.
3. Chromatographic Run & Optimization:
- Equilibrate the column as described previously.
- Inject the sample.
- Causality: The amylose-based AD-H column often provides different chiral recognition patterns than the cellulose-based OD-H.[4] A lower percentage of IPA is typically required because the interaction with the analyte is often stronger. If necessary, ethanol can be substituted for IPA as the modifier, which can sometimes alter selectivity and improve peak shape due to its different polarity and hydrogen bonding capability.
Conclusion and Recommendations
For the separation of diastereomers of this compound and related N-acyl oxazolidinones, polysaccharide-based chiral stationary phases are the industry standard, offering superior performance over conventional achiral columns.
-
Recommendation for Initial Screening: Begin with a Chiralcel® OD-H column using a mobile phase of n-Hexane/Isopropanol (90:10). This provides a high probability of achieving at least partial separation.
-
Recommendation for High Resolution: If the initial screen is unsuccessful, or for methods requiring baseline resolution for high-accuracy d.e. determination, the Chiralpak® AD-H column is strongly recommended. It frequently offers complementary and often superior selectivity.
The key to successful separation lies in the systematic optimization of the alcohol modifier concentration in the mobile phase. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop robust and reliable HPLC methods for the analysis of these critical synthetic intermediates.
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Péter, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4488. [Link]
-
Fekete, J., & Milen, M. (2003). Comparative Study on Separation of Diastereomers by HPLC. Chromatographia, 57(3-4), 141-147. [Link]
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Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
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Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1330-1336. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Berger, T. A., & Deye, J. F. (1991). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Chromatography A, 547, 377-391. [Link]
-
Schmid, M. G. (2021). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. [Link]
-
Satyanarayana, L., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(8), 1383-1389. [Link]
-
Kumar, V., et al. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]
-
Almássy, L., et al. (2010). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Satyanarayana, L., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. PubMed. [Link]
-
de Oliveira, H. C., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(10), 1287. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. [Link]
-
Kumar, Y. R., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(2), 160-166. [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H / CHIRALCEL® OJ-H. [Link]
-
Wang, Y., & Ma, X. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10395-10424. [Link]
-
Welch, C. J., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck Research Laboratories. [Link]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library. [Link]
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- 12. chiraltech.com [chiraltech.com]
The Enduring Power of Stoichiometric Control: Advantages of Evans Auxiliaries Over Catalytic Methods in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and natural product synthesis. While the elegance of catalytic asymmetric methods has rightfully captured the spotlight for its atom economy and potential for large-scale production, the stoichiometric approach, exemplified by the venerable (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, an Evans auxiliary, continues to hold significant advantages in terms of reliability, predictability, and versatility. This guide provides an in-depth comparison of the Evans auxiliary approach with catalytic methods, offering experimental data and protocols to inform the discerning researcher.
The Bedrock of Reliability: Understanding the Evans Auxiliary Approach
Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries revolutionized asymmetric synthesis.[1] These readily available, crystalline solids are temporarily appended to a prochiral substrate, effectively steering the stereochemical outcome of subsequent reactions with exceptional precision. The this compound, derived from the naturally occurring amino acid L-norephedrine, is a workhorse in this class, particularly for asymmetric aldol reactions.
The remarkable stereocontrol exerted by the Evans auxiliary stems from a well-defined, chair-like transition state.[2][3] In the case of an aldol reaction, the formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a rigid six-membered ring intermediate. The bulky substituents on the oxazolidinone effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This predictable steric hindrance is the cornerstone of its high diastereoselectivity.[4]
A Head-to-Head Comparison: Evans Auxiliary vs. Catalytic Methods
The choice between an Evans auxiliary and a catalytic method is often dictated by the specific goals of the synthesis, the scale of the reaction, and the developmental stage of the project.
| Feature | This compound | Catalytic Methods (e.g., L-proline) |
| Stereochemical Control | Diastereoselective | Enantioselective |
| Predictability | Excellent and highly predictable "syn" products. [2] | Can be substrate-dependent and require optimization. |
| Reliability | High, with extensive literature precedent. [5][6] | Can be sensitive to reaction conditions. |
| Atom Economy | Stoichiometric use of auxiliary. | Catalytic amounts of chiral inductor. |
| Reaction Steps | Requires attachment and cleavage of the auxiliary. | Direct transformation. |
| Purification | Diastereomers are often separable by chromatography or crystallization. | Enantiomers can be challenging to separate if ee is not high. |
| Substrate Scope | Broad and well-established. | Can be more limited for certain substrate classes. |
| Cost & Scalability | Higher initial cost due to stoichiometric auxiliary, but recovery is possible. [7] | Lower catalyst cost, but catalyst development can be expensive. More amenable to large-scale production. [7] |
Quantitative Performance Data
Direct, side-by-side comparisons in the literature for the exact same substrates can be sparse. However, we can compile representative data to illustrate the typical performance of each method for aldol-type reactions.
Table 1: Performance of Evans Auxiliary in Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl | Benzaldehyde | >99:1 | 80 | [8] |
| Propionyl | Propionaldehyde | 98:2 | 82 | [8] |
| Acetyl | Acetaldehyde | 97:3 | 75 | [8] |
Table 2: Performance of L-Proline Catalyzed Asymmetric Aldol Reactions
| Ketone | Aldehyde | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 76 | 68 | [9] |
| Acetone | Benzaldehyde | up to 61 | Moderate | [9] |
| Propionaldehyde | Isobutyraldehyde | >99 | 82 | [10] |
The Causality Behind Experimental Choices: When to Choose Which?
Choose this compound when:
-
High-stakes synthesis: In the final stages of a total synthesis or when preparing a crucial intermediate for drug development, the reliability and predictability of the Evans auxiliary are invaluable. The high diastereoselectivity often simplifies purification, as diastereomers are more easily separated than enantiomers.
-
Early-stage drug discovery: When a small amount of a highly pure enantiomer is needed for biological testing, the Evans method provides a rapid and dependable route.
-
Complex substrates: For intricate molecules where catalytic methods may fail or give low selectivity, the well-understood steric control of the Evans auxiliary can be the key to success.
-
Proof-of-concept studies: When establishing a new synthetic route, the robustness of the Evans auxiliary can help to validate subsequent steps without the complication of optimizing a catalytic reaction.
Choose Catalytic Methods when:
-
Large-scale production: For the industrial synthesis of a chiral compound, the atom economy and lower waste generation of catalytic methods are significant advantages. [11]* Cost-sensitive projects: The use of a small amount of catalyst can be more cost-effective than a stoichiometric amount of a chiral auxiliary, especially if the auxiliary cannot be efficiently recovered. [7]* Green chemistry initiatives: Catalytic methods align better with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.
-
High-throughput screening: In the early phases of catalyst development, the direct nature of the reaction allows for the rapid screening of different catalysts and conditions.
Experimental Protocols
Protocol 1: Evans Asymmetric syn-Aldol Reaction
This protocol outlines the general procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and an aldehyde. [12] Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Dibutylboron triflate (Bu2BOTf)
-
Aldehyde (e.g., benzaldehyde)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in DCM at 0 °C, add Et3N (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract with DCM. Dry the organic layer over MgSO4, concentrate, and purify by flash chromatography to obtain the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in DCM at -78 °C, add Bu2BOTf (1.1 eq) dropwise, followed by Et3N (1.2 eq). Stir for 30 minutes. Add the aldehyde (1.5 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 buffer, followed by methanol and then a 2:1 mixture of methanol and 30% H2O2 at 0 °C. Stir vigorously for 1 hour. Concentrate the mixture under reduced pressure to remove most of the organic solvents. Extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and then saturated aqueous Na2SO3. Dry over MgSO4, concentrate, and purify the crude product by flash chromatography to isolate the syn-aldol adduct.
-
Cleavage of the Auxiliary: The auxiliary can be cleaved under various conditions (e.g., LiOH/H2O2) to yield the corresponding chiral carboxylic acid, alcohol, or other derivatives, allowing for the recovery of the chiral auxiliary.
Protocol 2: L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure for the enantioselective aldol reaction between a ketone and an aldehyde using L-proline as the catalyst. [13][9][14] Materials:
-
L-proline
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO, DMF, or neat ketone)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 eq) and the ketone (5-10 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: The combined organic layers are washed with water, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the aldol product.
-
Analysis: The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
Conclusion
Both the Evans auxiliary-based stoichiometric approach and catalytic asymmetric methods are powerful tools in the arsenal of the synthetic chemist. While catalytic methods offer the allure of elegance and efficiency, the this compound and its congeners provide an unparalleled level of reliability and predictability. The decision of which method to employ is not a matter of one being definitively "better," but rather a strategic choice based on the specific demands of the synthetic challenge at hand. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of both approaches is essential for the successful and efficient synthesis of enantiomerically pure molecules.
References
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. (URL: [Link])
-
Evans Aldol Reaction | Chem-Station Int. Ed. (URL: [Link])
-
Proline-Catalyzed Asymmetric Aldol Reaction | PDF | Enantioselective Synthesis - Scribd. (URL: [Link])
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (URL: [Link])
-
1 The Selective Aldol Reaction - Macmillan Group. (URL: [Link])
-
(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (URL: [Link])
-
The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes | MacMillan. (URL: [Link])
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. (URL: [Link])
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchGate. (URL: [Link])
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (URL: [Link])
-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION - HARVEST (uSask). (URL: [Link])
-
Asymmetric Synthesis. (URL: [Link])
-
10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. (URL: [Link])
-
ASYMMETRIC SYNTHESIS - IIP Series. (URL: [Link])
-
Asymmetric-Synthesis. (URL: [Link])
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (URL: [Link])
-
The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. - ResearchGate. (URL: [Link])
-
Evans Aldol reaction|Asymmetric synthesis - YouTube. (URL: [Link])
-
evans enolate alkylation-hydrolysisx. (URL: [Link])
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. (URL: [Link])
-
Cost-Effective Catalysts Could Replace Traditional Multi-Step Processes. (URL: [Link])
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A Senior Application Scientist's Guide to NMR Analysis for Confirming Stereochemistry of Aldol Adducts
For researchers engaged in organic synthesis and drug development, the aldol reaction represents a foundational method for carbon-carbon bond formation. The reaction's ability to create up to two new stereocenters necessitates a robust and reliable method for determining the relative stereochemistry of the β-hydroxy carbonyl products. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for differentiating syn and anti aldol adducts, grounded in conformational principles and supported by experimental data and validated protocols.
The Physicochemical Basis: From Conformation to Coupling Constant
The ability to distinguish syn and anti diastereomers via ¹H NMR is not based on arbitrary empirical rules, but on the predictable solution-state conformations of the adducts. In non-polar solvents like CDCl₃, aldol adducts often adopt a six-membered, chair-like conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This chelation creates a conformationally rigid system where the relationship between the protons on the newly formed stereocenters (Cα-H and Cβ-H) can be analyzed through the lens of the Karplus equation .[1][2]
The Karplus equation describes a direct correlation between the dihedral angle (φ) of vicinal protons and their scalar coupling constant (³JHH).[1] The different relative stereochemistry of syn and anti adducts forces them into distinct chair conformations, leading to different dihedral angles and, consequently, diagnostically different coupling constants.
-
For anti-adducts: The substituents preferentially occupy equatorial positions to minimize steric strain. This places the Cα-H and Cβ-H protons in an anti-periplanar arrangement, with a dihedral angle approaching 180°. According to the Karplus relationship, this large angle results in a large coupling constant , typically in the range of 8-10 Hz .
-
For syn-adducts: To accommodate the relative stereochemistry within the hydrogen-bonded chelate, one of the substituents must occupy a higher-energy axial position. This conformational constraint results in a gauche relationship between the Cα-H and Cβ-H protons, with a dihedral angle of approximately 60°. This smaller angle yields a small coupling constant , typically between 1-4 Hz .
This fundamental difference in ³JHH values is the primary and most reliable indicator for assigning the stereochemistry of aldol adducts using ¹H NMR.
Caption: Decision workflow for NMR-based stereochemical assignment.
Protocol 1: ¹H NMR Acquisition and Analysis
This protocol is the foundational step for determining stereochemistry.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified aldol adduct.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically CDCl₃, which promotes the required intramolecular hydrogen bonding.
-
Transfer the solution to a clean, dry 5 mm NMR tube. For samples with low concentration, a micro-NMR tube may be beneficial. [3]2. Instrument Setup & Acquisition:
-
Use a spectrometer of 300 MHz or higher. Higher fields will provide better signal dispersion, which is critical for resolving overlapping multiplets.
-
Acquire a standard single-pulse ¹H NMR spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm).
-
Optimize the acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds) to ensure proper signal relaxation and accurate integrations.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identify the multiplets corresponding to the Cα-H and Cβ-H protons. A COSY experiment may be required if this is not obvious (see Protocol 2).
-
Expand the region containing these multiplets and use the instrument's software to accurately measure the peak-to-peak separation in Hertz (Hz). This value is the coupling constant, J.
-
Assign the stereochemistry based on the measured J-value: syn (small J) or anti (large J).
-
Protocol 2: COSY (Correlation Spectroscopy) for Signal Assignment
Use this protocol when the Cα-H and Cβ-H signals cannot be confidently assigned in the ¹H spectrum.
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Instrument Setup & Acquisition:
-
Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to match that of the ¹H spectrum.
-
Acquire a minimum of 2-4 scans per increment. The number of increments in the F1 dimension (typically 128-256) will determine the resolution in that dimension.
-
-
Data Processing and Analysis:
-
Process the 2D data using a sine-bell window function and perform Fourier transformation in both dimensions.
-
The resulting 2D spectrum will show the ¹H spectrum along the diagonal. Off-diagonal "cross-peaks" indicate that two protons are scalar-coupled.
-
Locate the cross-peak that connects the Cα-H and Cβ-H signals, confirming their identities and relationship. [4]Return to Protocol 1, Step 3 to measure the J-value from the 1D spectrum.
-
Protocol 3: NOESY (Nuclear Overhauser Effect Spectroscopy) for Confirmation
Use this protocol for an orthogonal confirmation of the stereochemical assignment, especially for high-value samples or ambiguous cases.
-
Sample Preparation: The same sample can be used, but for optimal results, it should be free of dissolved oxygen, which can quench the NOE effect. This can be achieved by bubbling an inert gas like argon through the sample for several minutes. [5]2. Instrument Setup & Acquisition:
-
Select a standard phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
The key parameter is the mixing time (d8) . For small molecules like aldol adducts, a mixing time of 0.5-0.8 seconds is typically effective. [6] * Acquire a sufficient number of scans (16-32 per increment) to see the relatively weak NOE cross-peaks.
-
-
Data Processing and Analysis:
-
Process the 2D data similarly to the COSY experiment.
-
Analyze the off-diagonal cross-peaks, which now indicate protons that are close in space (<5 Å), regardless of their bonding. [7] * Compare the observed NOE correlations to 3D models of the expected syn and anti diastereomers to confirm the assignment. For example, in a cyclic derivative like an acetonide, a syn relationship will result in a NOE between specific protons that would be too far apart in the anti isomer.
-
Conclusion: A Self-Validating Approach
Determining the stereochemistry of aldol adducts is a critical step in synthetic chemistry. By understanding the conformational underpinnings of NMR parameters, researchers can confidently assign stereochemistry. A standard ¹H NMR experiment is the primary tool, focusing on the diagnostic difference in ³JHH coupling constants between syn and anti diastereomers. In cases of spectral complexity or the need for absolute certainty, a logical progression to 2D NMR techniques such as COSY and NOESY provides a multi-faceted, self-validating system. The rigorous application of these protocols ensures accurate, reproducible, and defensible stereochemical assignments, upholding the highest standards of scientific integrity in research and development.
References
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Stereochemistry | How to read NOESY spectrum? (2022). YouTube. [Link]
-
Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]
-
IMSERC. (n.d.). 2D J-Resolved Experiment. [Link]
-
Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. [Link]
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DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]
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iNMR. (n.d.). Processing a J-resolved 2-D experiment. [Link]
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J-Resolved. (n.d.). University of Missouri-St. Louis. [Link]
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Request PDF. (2013). Using NMR To Investigate Products of Aldol Reactions. [Link]
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AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. [Link]
-
Lee, J., et al. (n.d.). Covariance J-Resolved Spectroscopy: Theory and Application In Vivo. PMC - NIH. [Link]
-
Magritek. (2014). Homonuclear J-resolved Spectroscopy (JRES): An Educational Tool. [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]
-
The University of Chicago. (2021). 1D NOESY made easy. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
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Complex NMR experiments: 2D, selective, etc. (n.d.). University of Maryland. [Link]
-
Kennemur, J. L., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. PMC - NIH. [Link]
-
Notz, W., et al. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH. [Link]
-
Northrup, A. B., & MacMillan, D. W. C. (2006). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. ResearchGate. [Link]
-
ResearchGate. (n.d.). A highly stereoselective intramolecular aldol condensation. Part I. [Link]
-
Altona, C., & Haasnoot, C. A. G. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC - PubMed Central. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems. [Link]
-
PubMed. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. [Link]
-
Wikipedia. (n.d.). Karplus equation. [Link]
-
ResearchGate. (n.d.). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. [Link]
-
RSC Publishing. (n.d.). Reversibility in the boron-mediated ketone–ketone aldol reaction. [Link]
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A Comparative Guide to Chiral Auxiliaries: An In-Depth Analysis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and well-established tool in this endeavor, enabling the stereoselective formation of new chiral centers. This guide provides a comprehensive cost-benefit analysis of the chiral auxiliary (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, comparing its performance with established alternatives such as Evans' auxiliaries and pseudoephedrine-based systems. Through an examination of experimental data, detailed protocols, and mechanistic considerations, this document aims to equip researchers with the insights necessary to make informed decisions in the selection of a chiral auxiliary for their specific synthetic challenges.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is pivotal in the creation of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Once the desired stereocenter is established, the auxiliary is cleaved and can, in principle, be recovered. The effectiveness of a chiral auxiliary is judged on several key criteria: its ability to induce high diastereoselectivity, the yield of the desired product, the ease of its attachment and removal, and its cost-effectiveness.
Oxazolidinones, a prominent class of chiral auxiliaries, have gained widespread use due to their rigid heterocyclic structure which provides a well-defined steric environment for controlling the approach of reagents.[1] This guide focuses on a specific N-benzoylated oxazolidinone and its performance relative to other commonly employed chiral auxiliaries.
In Focus: this compound
This compound is a chiral auxiliary that has found application in asymmetric synthesis, particularly in aldol and alkylation reactions.[2] Its structure features a benzoyl group on the nitrogen atom of the oxazolidinone ring, which influences the electronic and steric properties of the enolates derived from its N-acylated derivatives.
Advantages:
-
High Diastereoselectivity: The rigid structure of the oxazolidinone ring, coupled with the steric bulk of the phenyl and methyl substituents, can lead to high levels of stereocontrol in reactions such as aldol additions and alkylations.
-
Crystalline Products: The resulting diastereomeric products are often crystalline, facilitating purification by recrystallization.
Disadvantages:
-
Cost: The starting materials and synthetic route to this specific auxiliary can contribute to a higher cost compared to some more common auxiliaries.
-
Cleavage Conditions: The removal of the N-benzoyl group can sometimes require harsher conditions compared to other N-acyl groups, which may not be compatible with sensitive functional groups in the target molecule.
Experimental Workflow: Asymmetric Aldol Reaction
The following workflow outlines a typical asymmetric aldol reaction using this compound. The causality behind the experimental choices lies in the need to generate a specific enolate geometry and control the facial selectivity of the subsequent reaction with an aldehyde.
Sources
Limitations of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone in complex molecule synthesis
This multi-step sequence is inherently inefficient compared to catalytic asymmetric methods. It adds to the step count, requires stoichiometric amounts of a often-expensive chiral reagent, and generates significant waste. While the auxiliary can often be recovered, this requires an additional purification step, adding to the overall process complexity and cost. [1][8]
Experimental Protocols: A Closer Look
To provide a practical context, below are representative protocols for the application and cleavage of the Evans' auxiliary. The causality behind each step is explained to highlight the precise control required.
Protocol 1: Asymmetric Alkylation using (2S,4R)-3-Propionyl-4-methyl-2-phenyl-5-oxazolidinone
-
Objective: To perform a highly diastereoselective alkylation of a propionyl unit.
-
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous and inert conditions are critical to prevent quenching of the highly basic organolithium reagent and the resulting enolate. The low temperature maintains the stability of the enolate and enhances selectivity.
-
-
Enolate Formation: Add lithium diisopropylamide (LDA) (1.05 eq., 2M solution in THF/heptane/ethylbenzene) dropwise via syringe. Stir the resulting yellow solution at -78 °C for 30 minutes.
-
Causality: LDA is a strong, non-nucleophilic base that rapidly and cleanly deprotonates the α-carbon to form the lithium enolate. A slight excess ensures complete conversion.
-
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution. Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 2 hours.
-
Causality: The electrophile is added slowly to the cold enolate solution to maintain temperature control and maximize selectivity. The reaction is allowed to warm to ensure it proceeds to completion.
-
-
Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
-
Causality: The aqueous quench protonates any remaining enolate and neutralizes the base. Standard extraction procedures isolate the organic product.
-
-
Protocol 2: Cleavage of the Auxiliary via Lithium Hydroperoxide (LiOOH)
-
Objective: To hydrolyze the alkylated product to the corresponding carboxylic acid while recovering the auxiliary.
-
Methodology:
-
Setup: Dissolve the purified N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Causality: The mixed solvent system ensures solubility of both the organic substrate and the aqueous reagents. Cooling mitigates potential side reactions and controls the exothermic nature of the reaction.
-
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (2.0 eq.). Stir the biphasic mixture vigorously at 0 °C for 4 hours.
-
Causality: H₂O₂ and LiOH react to form the nucleophilic LiOOH in situ. A large excess of H₂O₂ ensures the reaction goes to completion and favors the desired exocyclic cleavage over competing pathways. [10]Vigorous stirring is essential to ensure adequate mixing between the two phases.
-
-
Quench and Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Causality: Sodium sulfite is a reducing agent that safely quenches the excess hydrogen peroxide, preventing the formation of potentially hazardous organic peroxides during workup.
-
-
Separation: Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
Causality: The separation is based on the different acid/base properties of the products. The neutral auxiliary is extracted from a basic solution, while the carboxylic acid is protonated and extracted from an acidic solution.
-
-
Conclusion and Strategic Outlook
The this compound is a powerful and reliable tool for asymmetric synthesis, offering exceptional control in specific applications, most notably the synthesis of syn-aldol adducts and α-substituted carbonyl compounds. Its legacy is built on a foundation of predictability and high diastereoselectivity.
However, for researchers, scientists, and drug development professionals, a strategic approach is essential. The auxiliary's significant limitations—steric constraints, harsh and potentially hazardous cleavage conditions, poor control in anti-aldol reactions, and inherent inefficiency—must be weighed against its benefits. In the early stages of discovery chemistry, its reliability may be a deciding factor. [1]For process development and large-scale manufacturing, these same limitations often render it impractical. The modern synthetic chemist must view the Evans' auxiliary not as a universal solution, but as one highly specialized instrument in a much larger orchestra that now includes a vast array of powerful catalytic asymmetric methods. The decision to employ it should be a conscious one, made with a full understanding of its boundaries and the superior performance that alternatives may offer in many contexts.
References
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Wikipedia. Chiral auxiliary. [Link]
-
Myers, A. Chem 115 Handout. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. [Link]
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Padron, J. M. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. [Link]
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No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]
-
OChem Explained. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
ACS Figshare. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
-
ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
-
National Institutes of Health. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. Journal of Organic Chemistry. [Link]
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]
-
University of Guelph. Evans Enolate Alkylation-Hydrolysis. [Link]
-
ResearchGate. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]
-
Co-Lab. Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
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Macmillan Group, Princeton University. The Selective Aldol Reaction. [Link]
-
ResearchGate. Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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A Comparative Guide to Chiral Auxiliaries: Navigating Beyond the Evans' Oxazolidinone Benchmark
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, the oxazolidinone auxiliaries developed by David A. Evans have served as a gold standard, enabling the stereoselective formation of carbon-carbon bonds with exceptional fidelity. The (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone and its relatives are celebrated for their high diastereoselectivity in fundamental transformations such as alkylations and aldol reactions.[1] However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. Factors such as cost, ease of removal, substrate scope, and access to alternative stereochemical outcomes have driven the development of a diverse array of powerful chiral auxiliaries.
This guide offers a comparative analysis of prominent alternatives to the Evans' oxazolidinone framework, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, performance in key asymmetric reactions, and practical considerations for three major classes of alternatives: Oppolzer's camphorsultams, Myers' pseudoephedrine-based auxiliaries, and Enders' SAMP/RAMP hydrazones.
The Benchmark: Evans' Oxazolidinones
Before exploring the alternatives, it is crucial to understand the benchmark. The stereodirecting power of Evans' oxazolidinones arises from the formation of a rigid, chelated (Z)-enolate upon deprotonation.[2][3] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face.[3] This principle is elegantly illustrated in the Zimmerman-Traxler model for aldol reactions, which predicts the formation of syn-aldol products through a chair-like six-membered transition state.[3][4]
Oppolzer's Camphorsultams: Rigid Control from a Natural Product Scaffold
Derived from the readily available natural product camphor, Oppolzer's camphorsultams offer a robust and versatile platform for asymmetric synthesis.[5] These auxiliaries have demonstrated exceptional performance in a wide range of reactions, including alkylations, aldol additions, cycloadditions, and Michael reactions.[6]
The rigid bicyclic structure of the camphorsultam provides a highly defined chiral environment. In the case of N-acyl camphorsultams, the stereochemical outcome is dictated by the chelation of the metal cation between the carbonyl oxygen and a sulfonyl oxygen, which orients the enolate for a highly selective electrophilic attack. This rigid conformation effectively blocks one face of the enolate, leading to high levels of diastereoselectivity.
Key Features of Oppolzer's Camphorsultams:
-
High Diastereoselectivity: The rigid, concave structure provides excellent facial shielding, often leading to very high diastereomeric ratios.
-
Broad Applicability: Effective in a wide array of C-C bond-forming reactions.[6]
-
Crystalline Derivatives: N-acyl derivatives are often crystalline, facilitating purification by recrystallization.
-
Cleavage Conditions: The N-acyl bond can be cleaved under various conditions, including hydrolysis with lithium hydroxide and hydrogen peroxide, or reductive cleavage with lithium borohydride, to yield the corresponding carboxylic acids or alcohols.[7]
Myers' Pseudoephedrine and Pseudoephenamine: Practicality and Enhanced Performance
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, represents a highly practical and efficient approach to asymmetric alkylation.[1] Both enantiomers of pseudoephedrine are inexpensive and readily available. The auxiliary is easily attached to a carboxylic acid to form a tertiary amide. Upon deprotonation, a chelated (Z)-enolate is formed where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, coupled with the steric hindrance of the auxiliary's substituents, directs the approach of the electrophile.[8]
A significant advancement in this area is the introduction of pseudoephenamine as a chiral auxiliary. While structurally similar to pseudoephedrine, pseudoephenamine is not subject to the same regulatory restrictions.[9] Furthermore, it often provides equal or superior diastereoselectivities, particularly in the formation of challenging quaternary carbon centers.[9] Amides derived from pseudoephenamine also exhibit a greater tendency to be crystalline, simplifying purification.[9]
Key Features of Myers' Auxiliaries:
-
Cost-Effectiveness and Availability: Pseudoephedrine is an inexpensive commodity chemical.
-
High Diastereoselectivity in Alkylations: Particularly effective for the asymmetric alkylation of a wide range of substrates.[10]
-
Versatile Cleavage: The amide bond can be cleaved to yield carboxylic acids, alcohols, aldehydes, or ketones under various conditions.[8][11]
-
Pseudoephenamine Advantage: Offers a non-regulated alternative with often improved performance and crystallinity of derivatives.[9]
Enders' SAMP/RAMP Hydrazones: Asymmetric Alkylation of Aldehydes and Ketones
For the asymmetric α-alkylation of aldehydes and ketones, the SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone method developed by Dieter Enders is a powerful and reliable strategy.[12] This method involves a three-step sequence: formation of the hydrazone, diastereoselective alkylation of the corresponding azaenolate, and subsequent cleavage to regenerate the α-substituted carbonyl compound.[12]
The stereochemical control originates from the formation of a rigid, chelated lithium azaenolate upon deprotonation with a strong base like LDA. The lithium cation is chelated by the nitrogen atom and the methoxy group of the auxiliary, creating a conformationally restricted six-membered ring. This structure effectively blocks one face of the azaenolate, directing the electrophile to the opposite face with high selectivity.[13] The choice between SAMP and RAMP allows for the predictable synthesis of either enantiomer of the final product.
Key Features of Enders' SAMP/RAMP Hydrazones:
-
Excellent for Carbonyl α-Alkylation: A go-to method for the asymmetric alkylation of aldehydes and ketones.[12]
-
Predictable Stereochemistry: Access to both enantiomers of the product is possible by simply choosing between SAMP and RAMP.
-
High Diastereoselectivity: The chelated azaenolate intermediate ensures high levels of stereocontrol.
-
Mild Cleavage: The hydrazone can be cleaved under mild conditions, most commonly by ozonolysis or treatment with aqueous oxalic acid, to regenerate the carbonyl group.[12][14]
Performance Comparison in Asymmetric Alkylation
Direct, side-by-side comparisons of different chiral auxiliaries under identical conditions are not always available in the literature. However, by compiling data from various sources, we can get a representative picture of their performance in a key transformation like asymmetric alkylation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [15] |
| Oppolzer's Camphorsultam | N-propionyl-(1S)-(-)-2,10-camphorsultam | Allyl bromide | >98:2 | ~90 | [6] |
| Myers' Pseudoephedrine | (1S,2S)-pseudoephedrine propionamide | Benzyl bromide | >99:1 | 90 | [16] |
| Enders' SAMP Hydrazone | 3-Pentanone SAMP hydrazone | Methyl iodide | ≥97:3 | 90 (of alkylated hydrazone) | [17] |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for an asymmetric transformation using each of the discussed alternative auxiliaries.
Asymmetric Aldol Reaction with Oppolzer's Camphorsultam
This protocol describes the formation of a syn-aldol product.
-
Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq.) and continue stirring for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour. Quench the reaction with saturated aqueous ammonium chloride.
-
Enolate Formation and Aldol Addition: Dissolve the purified N-propionyl camphorsultam in anhydrous CH₂Cl₂ and cool to -78 °C. Add diethylboron triflate (1.2 eq.) followed by diisopropylethylamine (1.3 eq.). Stir for 30 minutes, then add the desired aldehyde (1.5 eq.). Continue stirring at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Work-up and Purification: Quench the reaction with a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Auxiliary Cleavage (Hydrolytic): Dissolve the aldol adduct in a 4:1 mixture of THF and water, and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.). Stir vigorously for 4 hours. Quench with aqueous sodium sulfite. Extract the product and recover the auxiliary.
Asymmetric Alkylation with Myers' Pseudoephedrine Amide
This protocol outlines a typical alkylation procedure.
-
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq.) in anhydrous THF, add propionic anhydride (1.05 eq.). Stir at room temperature for 10 minutes. Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate. The crude amide can often be purified by recrystallization.[16]
-
Enolate Formation and Alkylation: To a flame-dried flask containing anhydrous lithium chloride (6.0 eq.) suspended in anhydrous THF, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.1 eq.) at -78 °C. Warm the mixture to 0 °C for 5 minutes, then re-cool to -78 °C. Add a solution of the pseudoephedrine propionamide (1.0 eq.) in THF via cannula. Stir the mixture at -78 °C for 1 hour, 0 °C for 15 minutes, and 23 °C for 5 minutes. Cool to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.5 eq.). Stir until the reaction is complete (monitored by TLC).[16]
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can often be purified by recrystallization to achieve high diastereomeric purity.[16]
-
Auxiliary Cleavage (Reductive to Alcohol): To a solution of the alkylated amide in THF, add a solution of lithium amidotrihydroborate (LAB) and stir at room temperature until the reaction is complete. This directly yields the corresponding primary alcohol.
Asymmetric Alkylation with Enders' SAMP Hydrazone
This protocol details the alkylation of a ketone.
-
Hydrazone Formation: In a flask equipped with a condenser, mix the ketone (e.g., 3-pentanone, 1.2 eq.) and SAMP (1.0 eq.). Heat the mixture at 60 °C under an argon atmosphere overnight. Purify the crude hydrazone by distillation.[17]
-
Azaenolate Formation and Alkylation: Dissolve the purified SAMP hydrazone in anhydrous ether and add it to a freshly prepared solution of LDA in ether at 0 °C. Cool the resulting mixture to -110 °C and slowly add the alkyl halide (e.g., methyl iodide). Allow the reaction to warm to room temperature and stir for 12 hours.[12]
-
Work-up and Purification: Quench the reaction with water. Separate the layers, extract the aqueous layer with ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. The alkylated hydrazone can be purified by distillation or chromatography.[17]
-
Auxiliary Cleavage (Ozonolysis): Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone. After work-up, the desired α-alkylated ketone is obtained.[17]
Mechanistic Visualization
The stereochemical outcomes of these reactions are best understood by visualizing the transition state assemblies.
Caption: Transition state models for stereocontrol.
Conclusion
While this compound and related Evans' auxiliaries remain formidable tools in asymmetric synthesis, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. Oppolzer's camphorsultams offer rigid control in a wide variety of transformations. Myers' pseudoephedrine and pseudoephenamine provide a practical and highly effective solution for asymmetric alkylations, with pseudoephenamine offering distinct advantages in terms of regulation and performance. For the asymmetric α-alkylation of carbonyl compounds, Enders' SAMP/RAMP hydrazone methodology stands out for its reliability and predictable stereochemical outcomes.
The choice of a chiral auxiliary is a strategic decision that depends on the specific transformation, desired stereoisomer, cost considerations, and ease of removal. By understanding the principles, performance, and practical application of these alternatives, researchers can significantly expand their capabilities in the art and science of chiral molecule construction.
References
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]
-
Gopi, H., & Suresh, C. H. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12389–12397. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
-
Gopi, H., & Suresh, C. H. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed, 20698539. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Scribd. (n.d.). Efficient Camphorsultam Removal Method. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Europub. (n.d.). The SAMP-/RAMP -hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S, 5S-ferrugineol: The pheromones of palm weevils. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
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Gopi, H., & Suresh, C. H. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
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Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP- hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
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Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
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NPTEL-NOC IITM. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. [Link]
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Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)- and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP). Organic Syntheses, 65, 173. [Link]
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SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
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Myers, A. G., Morales, M. R., & Mellem, K. T. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4566–4570. [Link]
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Enders, D., & Pieter, R. (2007). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]
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Pal, S., & Ramana, C. V. (2007). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 18(13), 1583–1586. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the proper disposal of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS No. 118995-17-8), a chiral auxiliary commonly used in asymmetric synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment and Characterization
Before handling or disposing of any chemical, a thorough hazard assessment is paramount. Based on its chemical structure and data from related compounds, this compound should be handled with the following potential hazards in mind:
-
Chemical Class: Non-halogenated organic solid. This is a primary determinant for waste stream segregation.[2][3][4]
-
Toxicity: While specific toxicity data is limited, many complex organic molecules, including some oxazolidinone derivatives, can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Furthermore, some oxazolidinones have been noted for their biological activity, which necessitates caution.[7][8][9]
-
Environmental Hazard: Similar chemical structures have been shown to be harmful or toxic to aquatic life, potentially with long-lasting effects.[5][10] Therefore, this compound must not be released into the environment.
Table 1: Inferred Hazard Profile
| Hazard Category | Assumed Risk and Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed). Assumed based on general principles for complex organic molecules. |
| Skin Irritation/Corrosion | Category 2 (Causes skin irritation). Prudent assumption for any lab chemical. |
| Eye Irritation/Damage | Category 2A (Causes serious eye irritation). Prudent assumption for any lab chemical. |
| Aquatic Toxicity | Acute and Chronic Hazard. Assumed based on data for related compounds.[5][10] |
Personal Protective Equipment (PPE)
A self-validating safety protocol begins with appropriate PPE. The following should be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. If direct contact occurs, change gloves immediately.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the vicinity. Ensure the area is well-ventilated.
-
Control the Spill: For a solid spill, gently sweep the material to avoid raising dust. Use an absorbent, non-combustible material like sand or vermiculite for solutions.
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent, cleaning materials) into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow: A Step-by-Step Guide
Disposal must be conducted in accordance with local, state, and federal regulations. The primary directive for this compound is to treat it as non-halogenated solid organic chemical waste .
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management.[3][11] This compound must NOT be mixed with:
-
Halogenated organic waste (e.g., dichloromethane, chloroform).[3]
-
Aqueous waste.
-
Strong acids or bases.
-
Oxidizing agents.
Diagram 1: Waste Segregation Decision Tree
This diagram illustrates the initial decision-making process for waste segregation at the point of generation.
Caption: Decision workflow for correct waste container selection.
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a designated, leak-proof, and chemically compatible container for "Non-Halogenated Solid Organic Waste." This is typically a plastic pail or a wide-mouth glass jar with a secure screw-top lid.
-
Label Correctly: The container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The accumulation start date.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
Step 3: Waste Accumulation
-
Pure Compound: Unused or expired this compound should be placed directly into the designated solid waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill) should also be placed in the same container.
-
Keep Container Closed: The waste container must remain sealed at all times, except when adding waste.[2] This prevents the release of vapors and protects against spills.
Step 4: Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Complete any required waste manifests or logbooks as per your institution's protocol.
Diagram 2: Overall Disposal Workflow
This flowchart provides a comprehensive overview of the entire disposal process, from generation to final hand-off.
Caption: Step-by-step process for compliant chemical disposal.
By adhering to this structured and logically sound disposal protocol, you contribute to a culture of safety and environmental stewardship. This self-validating system ensures that each step, from hazard assessment to final disposal, is conducted with the necessary precautions, safeguarding both the researcher and the wider community.
References
- USA SAFETY DATA SHEET - BigCommerce. (n.d.).
- SAFETY DATA SHEET - GenFlex. (2021-01-04).
- This compound | CAS 118995-17-8 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (n.d.).
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- Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
- 8.1 Organic solvent waste - Kemicentrum. (2025-01-13).
- 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | C22H19N3O6 | CID 11690317 - PubChem. (n.d.).
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. (2021-07-14).
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - ResearchGate. (2021-07-12).
- Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. (n.d.).
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- 10. 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | C22H19N3O6 | CID 11690317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
